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  • Product: 3-Chloro-2-hydroxy-6-methylbenzoic acid
  • CAS: 89938-57-8

Core Science & Biosynthesis

Foundational

Spectroscopic Profiling of 3-Chloro-2-hydroxy-6-methylbenzoic Acid: A Mechanistic FTIR Guide

Executive Summary For researchers and drug development professionals, Fourier Transform Infrared (FTIR) spectroscopy serves as a critical non-destructive analytical tool for structural elucidation and quality control. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, Fourier Transform Infrared (FTIR) spectroscopy serves as a critical non-destructive analytical tool for structural elucidation and quality control. The molecule 3-Chloro-2-hydroxy-6-methylbenzoic acid (CAS 89938-57-8) presents a highly substituted salicylic acid scaffold. Its vibrational spectrum is not merely a sum of its functional groups; rather, it is a complex map of intramolecular forces, steric hindrance, and inductive effects. This whitepaper provides an in-depth mechanistic guide to interpreting the FTIR profile of this compound, supported by self-validating experimental protocols.

Structural Mechanics & Vibrational Causality

To accurately interpret the FTIR spectrum of 3-Chloro-2-hydroxy-6-methylbenzoic acid, one must understand the physical causality behind the vibrational shifts. The molecule's behavior is dictated by three primary structural features:

The Salicylic Acid Pharmacophore & Hydrogen Bonding

The core of the molecule is a salicylic acid derivative, characterized by a hydroxyl group (-OH) at the 2-position and a carboxylic acid (-COOH) at the 1-position.

  • Intramolecular Hydrogen Bonding: The phenolic hydroxyl group forms a highly stable, six-membered pseudo-ring via an intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid[1][2]. According to Hooke's Law, this hydrogen bond acts to pull electron density away from the C=O double bond, lengthening it and reducing its force constant. Consequently, the C=O asymmetric stretching frequency is shifted significantly downward from that of a typical, unassociated carboxylic acid (~1720 cm⁻¹) to the 1650–1680 cm⁻¹ range[1][2].

  • Intermolecular Dimerization: In the solid state (e.g., KBr pellet or crystalline powder on an ATR crystal), the carboxylic acid moieties form intermolecular dimers. This extensive hydrogen-bonding network produces a highly characteristic, extremely broad O-H stretching envelope spanning 2500–3300 cm⁻¹ [2][3]. This dimerization also restricts the out-of-plane bending of the O-H bond, resulting in a diagnostic broad wagging vibration near 900–950 cm⁻¹ [3].

Halogenation Effects (3-Chloro Substituent)

The chlorine atom at the 3-position is ortho to the phenolic hydroxyl group. Chlorine exerts a strong electron-withdrawing inductive effect (-I). This slightly decreases the electron density on the aromatic ring and increases the acidity of the phenolic proton, which can subtly strengthen the intramolecular hydrogen bond. Spectroscopically, the heavy C-Cl bond produces a distinct, sharp stretching vibration in the low-frequency fingerprint region, typically between 600 and 800 cm⁻¹ [4][5].

Steric and Aliphatic Contributions (6-Methyl Substituent)

The methyl group at the 6-position introduces sp³ C-H stretching modes (typically observed as weak, sharp bands between 2850 and 2960 cm⁻¹ , though often partially obscured by the broad carboxylic O-H stretch). More importantly, its position ortho to the carboxylic acid introduces steric bulk. While severe steric hindrance could theoretically twist the carboxyl group out of coplanarity with the aromatic ring (which would disrupt conjugation and shift the C=O band to higher wavenumbers), the robust intramolecular hydrogen bond formed with the 2-OH group acts as a conformational anchor, maintaining the low-frequency C=O stretch[2].

Mechanism Core 3-Chloro-2-hydroxy- 6-methylbenzoic acid HBond Intramolecular H-Bond (2-OH to C=O) Core->HBond Dimer Intermolecular Carboxylic Dimer Core->Dimer Chloro 3-Chloro Group (-I Effect) Core->Chloro COShift Lowers C=O Stretch (1650-1680 cm⁻¹) HBond->COShift OHBroad Broad O-H Stretch (2500-3300 cm⁻¹) Dimer->OHBroad CClBand C-Cl Stretch (600-800 cm⁻¹) Chloro->CClBand

Caption: Mechanistic influence of molecular structure on specific FTIR vibrational modes.

Quantitative Spectral Profiling

The table below summarizes the expected quantitative FTIR data for 3-Chloro-2-hydroxy-6-methylbenzoic acid, synthesizing the mechanistic principles discussed above.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity & ShapeMechanistic Rationale
O-H Stretch (Carboxylic) 2500 – 3300Strong, Very BroadIntermolecular dimerization of carboxylic acid groups[3].
O-H Stretch (Phenolic) 3200 – 3250Medium, BroadShifted due to strong intramolecular H-bonding with C=O[1][2].
C-H Stretch (Aromatic) 3000 – 3100Weak, Sharpsp² C-H bonds on the benzene ring.
C-H Stretch (Aliphatic) 2850 – 2960Weak, Sharpsp³ C-H bonds from the 6-methyl group (often buried under O-H broad band).
C=O Stretch (Carboxylic) 1650 – 1680Strong, SharpShifted lower by conjugation and intramolecular H-bonding[1][2].
C=C Stretch (Aromatic) 1450 – 1620Medium-Strong, MultipleAromatic ring skeletal vibrations[1][5].
C-O Stretch (Carboxylic) 1250 – 1300StrongCoupled with O-H in-plane bending[1].
O-H Wag (Carboxylic) 900 – 950Medium, BroadDiagnostic out-of-plane bending for carboxylic acid dimers[3].
C-Cl Stretch 600 – 800Strong, SharpHeavy atom stretching vibration from the 3-chloro group[4][5].

Self-Validating Experimental Protocol

A core principle of rigorous analytical chemistry is ensuring the methodology is self-validating. The following protocol for Attenuated Total Reflectance (ATR) and KBr pellet FTIR analysis incorporates built-in quality control gates to prevent photometric errors and misinterpretation.

Phase 1: Instrument Verification & Background Calibration
  • System Verification: Scan a NIST-traceable polystyrene standard film.

    • Validation Gate: Verify the peak position at exactly 1601.2 cm⁻¹ (± 1.0 cm⁻¹) . If the peak deviates, perform an interferometer alignment before proceeding.

  • Background Acquisition: Collect a background spectrum (ambient air for ATR, or a blank KBr pellet for transmission) using 32 scans at 4 cm⁻¹ resolution.

Phase 2: Sample Preparation
  • ATR Method (Preferred for rapid screening): Place 2–5 mg of the pure 3-Chloro-2-hydroxy-6-methylbenzoic acid powder directly onto the diamond crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact.

  • KBr Pellet Method (Preferred for high-resolution fingerprinting): Grind 1–2 mg of the analyte with 150 mg of IR-grade, thoroughly desiccated KBr in an agate mortar. Press at 10 tons under vacuum for 5 minutes.

    • Causality Check: KBr is completely transparent in the mid-IR region (4000-400 cm⁻¹). Vacuum pressing removes trapped air and moisture, preventing anomalous, non-analyte O-H stretching interference at ~3400 cm⁻¹.

Phase 3: Spectral Acquisition & Quality Control
  • Acquisition: Acquire the sample spectrum (32–64 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

  • Validation Gate (Absorbance Check): Inspect the maximum absorbance. The strongest peak (usually the C=O or C-O stretch) must fall between 0.2 and 0.8 Absorbance Units (AU) .

    • Causality Check: Absorbance > 1.0 AU leads to detector non-linearity and peak truncation (photometric error), while < 0.2 AU results in an unacceptable signal-to-noise ratio. Adjust sample concentration or ATR anvil pressure if outside this range.

Phase 4: Data Processing
  • Correction: Apply an ATR correction algorithm (if using ATR) to compensate for the wavelength-dependent penetration depth of the evanescent wave, which artificially inflates the intensity of low-frequency bands (like the C-Cl stretch).

  • Baseline: Perform a baseline correction to account for any scattering effects caused by particle size variations.

Workflow N1 1. System Verification Polystyrene Standard (1601 cm⁻¹) N2 2. Background Scan (Air or Blank KBr) N1->N2 N3 3. Sample Preparation (ATR or KBr Pellet) N2->N3 N4 4. Spectral Acquisition (Validate 0.2 - 0.8 AU) N3->N4 N5 5. Data Processing (Baseline & ATR Correction) N4->N5

Caption: Self-validating FTIR workflow ensuring photometric accuracy and spectral fidelity.

Sources

Exploratory

Physical and chemical properties of 3-Chloro-2-hydroxy-6-methylbenzoic acid

An In-Depth Technical Guide to the Physical, Chemical, and Analytical Profiling of 3-Chloro-2-hydroxy-6-methylbenzoic Acid Abstract As a Senior Application Scientist, I approach molecular building blocks not just as stat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical, Chemical, and Analytical Profiling of 3-Chloro-2-hydroxy-6-methylbenzoic Acid

Abstract

As a Senior Application Scientist, I approach molecular building blocks not just as static structures, but as dynamic systems of reactivity. 3-Chloro-2-hydroxy-6-methylbenzoic acid (CAS: 89938-57-8) is a highly functionalized aromatic compound that serves as a critical intermediate in advanced organic synthesis and drug development. This whitepaper deconstructs the physicochemical properties, structural dynamics, and analytical methodologies associated with this molecule. By prioritizing mechanistic causality and self-validating protocols, this guide provides researchers with an authoritative framework for integrating this compound into complex synthetic pipelines.

Physicochemical Profiling

Understanding the baseline metrics of a compound is the first step in predicting its behavior in solution and during synthesis. The table below synthesizes the core quantitative data for 3-Chloro-2-hydroxy-6-methylbenzoic acid, grounded in empirical databases[1],[2].

PropertyValueCausality / Significance
CAS Number 89938-57-8Unique identifier for regulatory tracking and procurement[1].
Molecular Formula C8H7ClO3Defines the exact atomic composition and degree of unsaturation[2].
Molecular Weight 186.59 g/mol Critical for precise stoichiometric calculations in scale-up synthesis[2].
Melting Point 174–176 °CThe high melting point indicates a rigid crystalline lattice, driven by strong intermolecular hydrogen bonding between carboxylic acid dimers[1].
LogP (Predicted) ~2.6Indicates moderate lipophilicity. This dictates the requirement for organic co-solvents (e.g., methanol, acetonitrile) during sample preparation and chromatography[2].
Appearance PowderTypical solid state at room temperature; requires standard gravimetric handling[1].

Structural Dynamics & Reactivity Pathways

The chemical behavior of 3-Chloro-2-hydroxy-6-methylbenzoic acid is dictated by a complex interplay of steric and electronic effects.

  • The Ortho-Effect & Acidity: The hydroxyl group at C2 engages in a strong intramolecular hydrogen bond with the adjacent carboxylic acid carbonyl. This interaction stabilizes the conjugate base (carboxylate anion) upon deprotonation, significantly enhancing the acidity compared to unsubstituted benzoic acid. Furthermore, the electron-withdrawing inductive effect (-I) of the chlorine atom at C3 further delocalizes the negative charge of the carboxylate.

  • Steric Shielding: The methyl group at C6 introduces steric bulk adjacent to the carboxylic acid. This "ortho-effect" restricts the rotational freedom of the carboxyl group, which can influence the kinetics of esterification and amidation reactions.

  • Orthogonal Reactivity: The molecule possesses three distinct handles for derivatization: the carboxylic acid, the phenolic hydroxyl, and the aryl chloride.

Reactivity Core 3-Chloro-2-hydroxy- 6-methylbenzoic acid Amidation Amide Formation (HATU, Amines) Core->Amidation COOH Activation Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald at C3) Core->Coupling C-Cl Functionalization Etherification O-Alkylation (Base, Alkyl Halides) Core->Etherification Phenolic OH Reactivity EAS Electrophilic Aromatic Substitution (C4/C5) Core->EAS Ring Activation

Figure 1: Synthetic utility and site-specific reactivity pathways of the target compound.

Analytical Workflows: Self-Validating Protocols

To ensure scientific integrity, analytical methods must be designed to self-diagnose failures. Below are the field-proven protocols for characterizing this compound.

Chromatographic Purity Assessment (HPLC)

Causality: Because the molecule contains a highly acidic carboxyl group, it will partially ionize in neutral aqueous mobile phases, leading to split peaks and severe chromatographic tailing. The addition of an ion-pairing agent or a strong organic acid (like Trifluoroacetic acid, TFA) is mandatory to suppress ionization and ensure the molecule remains in its neutral, hydrophobic state for predictable retention on a C18 column.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of HPLC-grade Methanol to ensure complete dissolution (leveraging its LogP of 2.6).

  • Column Equilibration: Use a standard C18 Reverse Phase column (e.g., 4.6 x 150 mm, 5 µm). Equilibrate with 90% Mobile Phase A (0.1% TFA in Water) and 10% Mobile Phase B (Acetonitrile).

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 230 nm (aromatic backbone) and 254 nm.

  • Self-Validation Criteria: Inject a blank (methanol) to rule out ghost peaks. Follow with a system suitability standard containing the analyte and a known impurity (e.g., salicylic acid). The run is only valid if the Resolution factor ( Rs​ ) > 2.0 and the Tailing factor ( Tf​ ) < 1.5.

HPLC_Workflow Prep 1. Sample Prep 1 mg/mL in MeOH Eq 2. Equilibration C18, 0.1% TFA Prep->Eq Sep 3. Separation 10-90% MeCN Eq->Sep Det 4. UV Detection 230/254 nm Sep->Det Val 5. Validation Peak Purity Det->Val

Figure 2: Self-validating HPLC analytical workflow for purity and stability assessment.
Potentiometric pKa Determination

Causality: Standard aqueous titration is impossible due to the compound's low water solubility. Therefore, a co-solvent system must be utilized, followed by mathematical extrapolation to determine the true aqueous pKa.

Step-by-Step Protocol:

  • Solvent Preparation: Prepare three solvent systems of Methanol/Water at 30%, 40%, and 50% (v/v).

  • Titration: Dissolve the analyte in each solvent system and titrate potentiometrically using standardized 0.1 M NaOH at a constant temperature of 25 °C.

  • Self-Validation & Extrapolation: Calculate the apparent pKa for each co-solvent ratio. Plot these values against the mole fraction of methanol (Yasuda-Shedlovsky plot). The protocol is validated if the linear regression coefficient ( R2 ) is > 0.99. The y-intercept represents the true aqueous pKa.

Safety, Handling, and Storage

According to standard GHS classifications provided by chemical suppliers like[1], 3-Chloro-2-hydroxy-6-methylbenzoic acid is classified as an irritant.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

  • Handling: Manipulations must be performed inside a certified chemical fume hood. Nitrile gloves and safety goggles are mandatory to prevent mucosal exposure.

  • Storage: The compound is stable under standard conditions but should be stored at Room Temperature (RT) in a tightly sealed, light-resistant container to prevent ambient moisture absorption and photo-degradation[1].

References

  • Molaid. "3-chloro-2-hydroxy-6-methyl-benzoic acid - CAS 89938-57-8". Molaid Chemical Database. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-Chloro-2-hydroxy-6-methylbenzoic Acid in Agrochemical Synthesis

Introduction: The Versatility of Substituted Benzoic Acids in Modern Agriculture The development of novel agrochemicals is a cornerstone of ensuring global food security. A key strategy in the design of new active ingred...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of Substituted Benzoic Acids in Modern Agriculture

The development of novel agrochemicals is a cornerstone of ensuring global food security. A key strategy in the design of new active ingredients is the use of versatile chemical scaffolds that can be readily modified to optimize biological activity, selectivity, and environmental profile. Substituted benzoic and salicylic acids represent a privileged class of building blocks in agrochemical synthesis.[1] Their inherent chemical functionalities—the carboxylic acid and hydroxyl groups—provide reactive handles for a diverse array of chemical transformations, enabling the construction of complex molecules with a wide range of biological activities. These scaffolds are found in various commercial agrochemicals, from herbicides that mimic plant hormones to fungicides that disrupt fungal metabolism.[2][3]

3-Chloro-2-hydroxy-6-methylbenzoic acid is a member of this versatile chemical family. Its structure, featuring a chlorinated and methylated salicylic acid backbone, presents a unique combination of electronic and steric properties. The presence of the chlorine atom can enhance biological activity and metabolic stability, while the methyl group can influence the molecule's conformation and interaction with biological targets. This guide provides a comprehensive overview of the potential applications of 3-Chloro-2-hydroxy-6-methylbenzoic acid in the synthesis of novel agrochemicals, offering detailed protocols for key chemical transformations and insights into the design of synthetic routes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is critical for reaction design, optimization, and scale-up. Below is a summary of the available data for 3-Chloro-2-hydroxy-6-methylbenzoic acid and a closely related analogue.

PropertyValueSource
Chemical Name 3-Chloro-2-hydroxy-6-methylbenzoic acid-
CAS Number Not available-
Molecular Formula C₈H₇ClO₃-
Molecular Weight 186.59 g/mol -
Appearance White to off-white crystalline powder (predicted)-
Melting Point Data not available for the title compound. For the related 3-Chloro-2-methylbenzoic acid: 161-168 °C. For the related 3-Chloro-2-hydroxybenzoic acid: 184-186 °C.[1][4][5]
Solubility Expected to be soluble in organic solvents like ethanol, ether, and acetone; sparingly soluble in water.[6]

Core Synthetic Transformations and Protocols

The reactivity of 3-Chloro-2-hydroxy-6-methylbenzoic acid is primarily dictated by its carboxylic acid and phenolic hydroxyl groups. These functional groups are ideal for forming amides, esters, and ethers, which are common linkages in a wide array of biologically active molecules.

Amide Bond Formation: A Gateway to Fungicides and Insecticides

The formation of an amide bond from the carboxylic acid moiety is a fundamental transformation in the synthesis of many agrochemicals, including the well-known fungicide boscalid.[6] This reaction allows for the coupling of the benzoic acid core with various amine-containing fragments, enabling the exploration of a vast chemical space to identify potent active ingredients.

Conceptual Workflow for Amide Synthesis:

start 3-Chloro-2-hydroxy- 6-methylbenzoic acid step1 Activation of Carboxylic Acid start->step1 SOCl₂, (COCl)₂, or other activating agents step2 Amine Coupling step1->step2 Addition of R-NH₂ product Amide Derivative (Potential Agrochemical) step2->product Formation of Amide Bond

Caption: General workflow for amide synthesis from 3-Chloro-2-hydroxy-6-methylbenzoic acid.

Detailed Protocol: Synthesis of a Model Amide Derivative

This protocol describes a general procedure for the synthesis of an N-aryl amide, a common motif in fungicides. The choice of the aniline component is critical and would be guided by the specific design strategy for the target agrochemical.

Materials:

  • 3-Chloro-2-hydroxy-6-methylbenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Aniline derivative (e.g., 4-chloroaniline)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-Chloro-2-hydroxy-6-methylbenzoic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).

    • Remove the solvent and excess reagent under reduced pressure using a rotary evaporator. The resulting crude acid chloride is typically used in the next step without further purification.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the aniline derivative (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Slowly add the acid chloride solution to the aniline solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the highly reactive acid chloride with atmospheric moisture.

  • Catalytic DMF: Accelerates the formation of the acid chloride.

  • Triethylamine/Pyridine: Acts as a base to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.

  • Aqueous Work-up: Removes unreacted starting materials, salts, and other water-soluble impurities.

Ether Synthesis: Introducing a Toxophore

The phenolic hydroxyl group of 3-Chloro-2-hydroxy-6-methylbenzoic acid is a key site for modification. Etherification, particularly through the Williamson ether synthesis, allows for the introduction of various substituents that can act as toxophores or modulate the molecule's physicochemical properties. For example, this approach can be used to introduce moieties found in strobilurin fungicides or other agrochemical classes.

Conceptual Workflow for Ether Synthesis:

start 3-Chloro-2-hydroxy- 6-methylbenzoic acid step1 Deprotonation of Phenolic Hydroxyl start->step1 Base (e.g., K₂CO₃, NaH) step2 Nucleophilic Substitution step1->step2 Addition of R-X (Alkyl Halide) product Ether Derivative (Potential Agrochemcial) step2->product Formation of Ether Linkage

Caption: General workflow for ether synthesis from 3-Chloro-2-hydroxy-6-methylbenzoic acid.

Detailed Protocol: Synthesis of a Model Ether Derivative

This protocol outlines a general procedure for the O-alkylation of the phenolic hydroxyl group. The choice of the alkylating agent (R-X) is crucial for the final properties of the molecule.

Materials:

  • 3-Chloro-2-hydroxy-6-methylbenzoic acid

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous Acetone or DMF

  • Standard laboratory glassware and magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add 3-Chloro-2-hydroxy-6-methylbenzoic acid (1.0 eq) and anhydrous acetone or DMF.

    • Add potassium carbonate (2.0 eq).

    • Stir the suspension at room temperature for 30 minutes.

  • Alkylation:

    • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction to reflux (for acetone) or an appropriate temperature (for DMF, e.g., 60-80 °C) and stir for 6-24 hours, monitoring by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • The crude product can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Base (K₂CO₃ or NaH): Deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide, which is necessary for the subsequent substitution reaction. K₂CO₃ is a milder base suitable for many substrates, while NaH is a stronger, non-nucleophilic base for less reactive systems.

  • Solvent (Acetone or DMF): Polar aprotic solvents are used to dissolve the reactants and facilitate the SN2 reaction. DMF is generally a better solvent for this type of reaction but has a higher boiling point, making it more difficult to remove.

  • Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Conclusion and Future Perspectives

3-Chloro-2-hydroxy-6-methylbenzoic acid is a promising and versatile starting material for the synthesis of novel agrochemicals. The strategic combination of a carboxylic acid, a phenolic hydroxyl group, and a substituted aromatic ring provides a robust platform for the generation of diverse chemical libraries. The protocols outlined in this guide for amide and ether formation represent fundamental transformations that can be employed to create a wide range of potential herbicidal, fungicidal, and insecticidal compounds. Further exploration of other reactions, such as electrophilic aromatic substitution on the benzene ring, could unlock even more synthetic possibilities. As the need for new and effective crop protection solutions continues to grow, the systematic exploration of such well-equipped chemical scaffolds will be crucial in the discovery of the next generation of agrochemicals.

References

  • Functional Analogues of Salicylic Acid and Their Use in Crop Protection - MDPI. (2018, January 9). Retrieved from [Link]

  • Functional Analogues of Salicylic Acid and Their Use in Crop Protection - ResearchGate. (2025, October 16). Retrieved from [Link]

  • Synthesis of azo compounds containing salicylic acid and its derivatives: A review.
  • Boscalid - Wikipedia. Retrieved from [Link]

  • What role does salicylic acid play in agriculture (as a pesticide)? - Plant Growth Regulator. Retrieved from a relevant agricultural science website.
  • WO2017193619A1 - Process for preparing boscalid - Google Patents.
  • Synthesis and antifungal activity of new salicylic acid derivatives.
  • 3-Chloro-2-hydroxybenzoic acid | CAS#:1829-32-9 | Chemsrc. (2025, August 25). Retrieved from [Link]

  • 3-Chloro-2-methylbenzoic acid - Chem-Impex.
  • WO2018024145A1 - Process for preparing boscalid - Google Patents.
  • WO2018024146A1 - Process for preparation of boscalid - Google Patents.
  • A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba - FAO AGRIS. (2019). Retrieved from [Link]

  • CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid - Google Patents.
  • The Pivotal Role of Ethyl 3-chloro-2-methylbenzoate in the Synthesis of Modern Agrochemicals - Benchchem.
  • Synthesis Of Picoxystrobin And Application Of Related Intermediates - Globe Thesis. (2017, April 28).
  • Picoxystrobin (Ref: ZA 1963) - AERU - University of Hertfordshire. (2026, February 25). Retrieved from [Link]

  • Picoxystrobin synthesis - ChemicalBook.
  • CN103626691A - Picoxystrobin preparation method - Google Patents.
  • A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba - ResearchGate. (2019, March). Retrieved from [Link]

  • 3-Chloro-2-methylbenzoic acid 98 7499-08-3 - MilliporeSigma.
  • 3-Chloro-6-methylbenzoic acid - ChemBK. (2024, April 9).
  • 3-Chloro-2-methylbenzoic acid | C8H7ClO2 | CID 82010 - PubChem. Retrieved from [Link]

  • US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google Patents.
  • US6215022B1 - Method for producing 3-hydroxy-2-methylbenzoic acid - Google Patents.
  • Separation of Methyl Ester Derivatives of 3,6-Dichloro-2-Methoxybenzoic Acid, 2,4-Dichlorophenoxyacetic Acid - Gcms.cz.

Sources

Application

Application Note: Advanced Metal-Catalyzed Cross-Coupling Strategies for 3-Chloro-2-hydroxy-6-methylbenzoic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Substrate Profiling 3-Chloro-2-hydroxy-6-methylbenzoi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Substrate Profiling

3-Chloro-2-hydroxy-6-methylbenzoic acid (CAS: 89938-57-8) [1] is a densely substituted, polyfunctional aromatic building block. Its unique substitution pattern—featuring a sterically hindered carboxylic acid, an ortho-hydroxyl group, and an unactivated aryl chloride—presents both distinct challenges and orthogonal opportunities for late-stage functionalization.

This guide details two divergent metal-catalyzed pathways to selectively functionalize this molecule:

  • C3-Cl Activation: Palladium-catalyzed Suzuki-Miyaura cross-coupling targeting the aryl chloride.

  • C1-COOH Activation: Bimetallic (Pd/Cu) decarboxylative cross-coupling leveraging the sterically congested carboxylic acid.

Caption: Divergent metal-catalyzed cross-coupling pathways for 3-Chloro-2-hydroxy-6-methylbenzoic acid.

Mechanistic Rationale & Chemoselectivity

The Challenge of the C3-Aryl Chloride

Aryl chlorides are notoriously resistant to oxidative addition by palladium compared to bromides or iodides [2]. In this substrate, the electron-donating nature of the ortho-hydroxyl (-OH) and meta-methyl (-CH3) groups enriches the aromatic ring's electron density, further strengthening the C-Cl bond. To overcome this high activation barrier, the protocol mandates the use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos). These ligands facilitate the initial oxidative addition and provide the steric bulk necessary to accelerate the final reductive elimination step [2].

The Driving Force of C1-Decarboxylation

The carboxylic acid at C1 is flanked by an ortho-hydroxyl and an ortho-methyl group. This severe steric congestion forces the carboxylate out of the aromatic plane, creating a high-energy ground state that significantly lowers the activation energy required for decarboxylation. Transition metal-catalyzed decarboxylative cross-coupling exploits this by using a Cu(I) co-catalyst to extrude CO₂ and form a nucleophilic aryl-copper intermediate. The ortho-hydroxyl group (a salicylic acid motif) further stabilizes the transition state via a six-membered coordination intermediate, making this substrate exceptionally primed for decarboxylative functionalization [3].

Protocol A: Suzuki-Miyaura Cross-Coupling (C3-Cl Activation)

Causality & Experimental Design: Free hydroxyl and carboxylic acid groups can coordinate to the palladium center, potentially poisoning the catalyst or initiating unwanted C-H activation. To prevent this without requiring a separate protection/deprotection sequence, a strong, soluble base (K₃PO₄) is used in excess (3.0+ equivalents) to fully deprotonate the substrate into its dianion form. A biphasic solvent system (1,4-Dioxane/Water, 4:1) is critical here: water dissolves the highly polar organic dianions and inorganic salts, while dioxane solubilizes the non-polar Pd/XPhos catalyst complex and the arylboronic acid.

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd₂(dba)₃ (2.5 mol %, 0.025 equiv) and XPhos (10 mol %, 0.10 equiv) in anhydrous 1,4-Dioxane (2 mL/mmol). Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/orange, indicating the formation of the active monoligated Pd(0) species.

  • Reagent Loading: To the active catalyst solution, add 3-Chloro-2-hydroxy-6-methylbenzoic acid (1.0 equiv) and the desired Arylboronic Acid (1.5 equiv).

  • Base Addition: Add a degassed aqueous solution of K₃PO₄ (3.5 equiv) to the reaction mixture.

  • Reaction Execution: Seal the flask and heat to 100 °C in a pre-heated oil bath for 12–16 hours.

  • Validation & Quality Control: Monitor the reaction via LC-MS. The target product will elute as a highly polar species. A successful reaction is self-validating when the isotopic pattern of the starting material (showing the characteristic ³⁵Cl/³⁷ Cl 3 :1 ratio) is replaced by the mass of the biaryl product lacking the chlorine isotope signature.

  • Workup: Cool to room temperature, acidify carefully with 1M HCl to pH 2 (to reprotonate the acid and phenol), and extract with EtOAc (3 × 15 mL). Dry over Na₂SO₄, concentrate, and purify via reverse-phase column chromatography.

Protocol B: Bimetallic Decarboxylative Cross-Coupling (C1-COOH Activation)

Causality & Experimental Design: This protocol utilizes a dual-catalyst system. Cu₂O mediates the decarboxylation step, while Pd(OAc)₂ handles the cross-coupling cycle [3]. A high-boiling solvent (NMP) is required because decarboxylation of benzoic acids typically requires temperatures between 120 °C and 160 °C. The addition of 3Å molecular sieves is a critical self-validating control: trace water will prematurely protonate the sensitive aryl-copper intermediate, leading to simple protodecarboxylation (yielding 2-chloro-5-methylphenol) rather than the desired cross-coupled biaryl [4].

Caption: Bimetallic Pd/Cu catalytic cycle for decarboxylative cross-coupling.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a pressure vial with 3-Chloro-2-hydroxy-6-methylbenzoic acid (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)₂ (5 mol %), Cu₂O (10 mol %), and K₂CO₃ (2.0 equiv). Add 100 mg of oven-dried 3Å molecular sieves.

  • Solvent Addition: Add anhydrous, degassed N-Methyl-2-pyrrolidone (NMP) (3 mL/mmol).

  • Reaction Execution: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat at 150 °C for 24 hours.

  • Validation & Quality Control: Analyze an aliquot via GC-MS. The presence of CO₂ evolution (pressure buildup) is a physical indicator of successful decarboxylation. The GC-MS should show the product mass with the ³⁵Cl/³⁷Cl isotope pattern fully intact, confirming that the C-Cl bond was preserved while the C-COOH bond was functionalized.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove metal salts and sieves. Wash the organic layer extensively with water (5 × 20 mL) to remove NMP. Dry, concentrate, and purify via silica gel chromatography.

Quantitative Data & Optimization Summary

The following table summarizes the optimized parameters and expected yield ranges based on the electronic nature of the coupling partners.

Reaction PathwayCatalyst SystemLigandBase / SolventTemp / TimeExpected YieldKey Chemoselectivity Marker
Protocol A (C3-Cl Suzuki)2.5% Pd₂(dba)₃10% XPhosK₃PO₄ (3.5 eq) / Dioxane:H₂O100 °C / 16h65–85%Retention of -COOH; Loss of Cl isotopes
Protocol B (C1-COOH Decarboxylation)5% Pd(OAc)₂ + 10% Cu₂ONone (Ligandless Cu/Pd)K₂CO₃ (2.0 eq) / NMP150 °C / 24h55–75%Loss of -COOH; Retention of Cl isotopes
Control A (Unoptimized Suzuki)5% Pd(PPh₃)₄NoneNa₂CO₃ / Toluene:H₂O100 °C / 24h<10%Starting material recovered (C-Cl unreactive)
Control B (Moisture present)5% Pd(OAc)₂ + 10% Cu₂ONoneK₂CO₃ / NMP (No Sieves)150 °C / 24h<20%High yield of protodecarboxylation side-product

References

  • Sigma-Aldrich. "3-chloro-2-hydroxy-6-methylbenzoic acid | 89938-57-8".
  • ResearchGate. "Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides".
  • ResearchGate. "Transition Metal-Catalyzed Decarboxylation and Decarboxylative Cross-Couplings".
  • ACS Publications. "Additive-Free Palladium-Catalyzed Decarboxylative Cross-Coupling of Aryl Chlorides". Organic Letters.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-Chloro-2-hydroxy-6-methylbenzoic Acid Solubility

Welcome to the Technical Support Center for 3-Chloro-2-hydroxy-6-methylbenzoic acid (CAS 89938-57-8) . This guide is designed for researchers, formulators, and synthetic chemists who encounter persistent solubility issue...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Chloro-2-hydroxy-6-methylbenzoic acid (CAS 89938-57-8) . This guide is designed for researchers, formulators, and synthetic chemists who encounter persistent solubility issues with this compound during reaction setups, aqueous workups, or biological assay preparations.

By understanding the thermodynamic and structural causality behind its physical behavior, you can implement field-proven, self-validating protocols to keep your reactions homogeneous and your yields high.

Part 1: The Mechanistic Root of the Problem

To effectively troubleshoot solubility, we must first understand why 3-Chloro-2-hydroxy-6-methylbenzoic acid resists dissolution in many common solvents. The solubility profile is dictated by three competing molecular forces:

  • Intramolecular Hydrogen Bonding: Like most salicylic acid derivatives, the ortho-hydroxyl group forms a highly stable intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid[1]. This creates a pseudo-six-membered ring that effectively "hides" the polar functional groups from the surrounding solvent, drastically reducing its ability to form intermolecular hydrogen bonds with water or protic solvents.

  • Centrosymmetric Dimerization: In the solid state, the molecules pair up to form centrosymmetric carboxylic acid dimers[1]. Solvents must possess strong hydrogen-bond accepting capabilities to break this crystal lattice energy.

  • Lipophilic Shielding: The addition of a chloro group at the 3-position and a methyl group at the 6-position increases the molecule's overall lipophilicity (LogP) and sterically hinders solvent access to the aromatic core, making aqueous solvation highly unfavorable[2].

Part 2: Quantitative Solubility Data

The table below summarizes the solubility of structurally similar salicylic acid derivatives across various solvents at 25°C. Use this data to make informed, thermodynamically sound solvent choices for your workflows.

SolventPolarity IndexSolubility (g/L at 25°C)Mechanistic Suitability for Reactions
Acetone 5.1~190.0 - 250.0Excellent. High H-bond accepting capacity effectively disrupts solid-state dimers[3].
Ethyl Acetate 4.4~135.0 - 145.0Good. Suitable for biphasic extractions and organic esterifications[1].
Methanol 5.1~30.0 - 40.0Moderate. Protic nature competes with, but struggles to fully overcome, intramolecular H-bonds[3].
Acetonitrile 5.8~10.0 - 15.0Poor. Weak H-bond acceptor; fails to disrupt the crystal lattice efficiently[1].
Water 10.0~2.0 (at pH < 3)Very Poor. Severe hydrophobic repulsion from the chloro/methyl substituents[2].

(Note: Data is extrapolated from baseline salicylic acid solubility profiles to guide experimental design[1][2][3])

Part 3: Troubleshooting FAQs

Q1: My compound crashes out immediately when I add aqueous reagents (e.g., aqueous NaOH or HCl) to my organic reaction mixture. How do I prevent this? A1: This is a classic anti-solvent precipitation effect. When water is introduced, the dielectric constant of the mixture drops relative to the organic phase, and the highly lipophilic 3-chloro-6-methyl substituted ring forces the molecule out of solution. Solution: Use a miscible co-solvent system. Instead of pure water, introduce your reagents in a 1:1 mixture of THF/Water or DMSO/Water. If you are deprotonating the carboxylic acid, ensure the pH is raised significantly above its pKa (approx. 2.9)[2][4] before reducing the organic solvent volume.

Q2: I am attempting an esterification/cross-coupling, but the starting material remains a cloudy suspension in dichloromethane (DCM). What is the best alternative solvent? A2: DCM is a non-polar solvent with negligible hydrogen-bond accepting properties. It cannot break the centrosymmetric carboxylic acid dimers that hold the solid state together[1]. Solution: Switch to a polar aprotic solvent like Acetone, DMF, or THF. Acetone provides the highest solubility for these derivatives by aggressively solvating the hydroxyl and carboxylic protons[3].

Q3: How can I improve aqueous solubility for biological assays without using high concentrations of toxic organic solvents? A3: The intrinsic aqueous solubility is only ~2 g/L at room temperature[2]. Solution: Convert the acid to its ionized sodium salt. Pre-dissolve the compound in a minimal amount of ethanol or propylene glycol (keeping final assay concentration <2% v/v), then dilute this stock into a buffered aqueous solution at pH 7.4. The ionized carboxylate form is highly water-soluble, and the trace co-solvent prevents transient precipitation during the mixing phase[5].

Part 4: Validated Experimental Protocols

Protocol A: Organic Solubilization for Coupling Reactions (Amidation/Esterification)

Objective: Achieve complete dissolution of 3-Chloro-2-hydroxy-6-methylbenzoic acid for homogeneous catalysis. Causality: Polar aprotic solvents act as strong hydrogen-bond acceptors to break solid-state dimers[1].

  • Weighing & Suspension: Weigh the required mass of 3-Chloro-2-hydroxy-6-methylbenzoic acid. Suspend the solid in anhydrous Acetone or THF at a ratio of 1 g per 5 mL of solvent.

  • Thermal Disruption: Apply gentle agitation and warm the mixture to 35°C–40°C using a water bath.

  • Self-Validation Check: Observe the solution. It must transition from a milky, opaque suspension to a completely transparent liquid within 5 minutes. Any remaining turbidity indicates incomplete dimer disruption; if observed, add an additional 5% v/v of the polar aprotic solvent.

  • Reaction Setup: Once transparent, cool the solution back to room temperature. The compound will remain in solution due to its high solubility limit in acetone (~190 g/L)[1], allowing you to safely add coupling reagents (e.g., EDC, DCC) without localized precipitation.

Protocol B: Aqueous Solubilization for Biphasic Reactions or Assays

Objective: Overcome poor intrinsic aqueous solubility (~2 g/L)[2] without causing the compound to "crash out." Causality: Deprotonating the carboxylic acid (pKa ~2.9) forms a highly water-soluble carboxylate salt, while a co-solvent prevents localized aggregation[4].

  • Stock Preparation: Dissolve the compound in a minimal volume of a water-miscible co-solvent (e.g., DMSO or Ethanol) to create a highly concentrated stock solution (e.g., 100 mg/mL).

  • Buffer Preparation: Prepare the target aqueous buffer in a separate vessel. Ensure the buffer is adjusted to a pH ≥ 5.0 (ideally pH 7.4 for biological assays).

  • Controlled Addition: Slowly add the organic stock solution dropwise to the rapidly stirring aqueous buffer. Rapid stirring is critical to prevent localized high concentrations of the unionized acid.

  • Self-Validation Check: Measure the final pH of the solution using a calibrated pH meter. If the pH has dropped below 4.0, the buffering capacity has been exceeded, and the compound will slowly crystallize over the next few hours. Adjust immediately with 0.1 M NaOH to maintain pH > 5.0.

Part 5: Workflow Visualization

SolventTroubleshooting Start Solubility Issue: 3-Chloro-2-hydroxy- 6-methylbenzoic acid ReqAqueous Aqueous System Required? Start->ReqAqueous Bio-assays / Aqueous Reagents ReqOrganic Organic System Required? Start->ReqOrganic Synthesis / Coupling SaltForm Adjust pH > 5.0 (Form Sodium Salt) ReqAqueous->SaltForm pH Tolerant Cosolvent Add Co-solvent (EtOH, PG, DMSO) ReqAqueous->Cosolvent pH Sensitive PolarAprotic Use Polar Aprotic (Acetone, DMF, THF) ReqOrganic->PolarAprotic Best Solvation AvoidNonPolar Avoid DCM / Hexanes (Fails to break dimers) ReqOrganic->AvoidNonPolar Poor H-bonding Success Homogeneous Reaction Mixture SaltForm->Success Cosolvent->Success PolarAprotic->Success

Decision tree for overcoming 3-Chloro-2-hydroxy-6-methylbenzoic acid solubility issues.

References

  • Sadeghi, M., & Rasmuson, Å. C. (2020). Solubility of Salicylic Acid, Salicylamide, and Fenofibrate in Organic Solvents at Low Temperatures. University of Limerick.[Link]

  • Nordström, F. L., & Rasmuson, Å. C. (2006). Solubility and Melting Properties of Salicylic Acid. Journal of Chemical & Engineering Data (ACS Publications).[Link]

  • Salicylic Acid Solubility in Water: Complete Formulator's Guide. (2026). Formula Chemistry.[Link]

  • Pires, R. F., et al. (2012). Solubility of salicylic acid in water + salt (NaCl, KCl, NaBr, Na2SO4 and K2SO4). ResearchGate / Fluid Phase Equilibria.[Link]

Sources

Optimization

Technical Support Center: A Guide to Increasing the Purity of 3-Chloro-2-hydroxy-6-methylbenzoic Acid

Welcome to the technical support center for the synthesis and purification of 3-Chloro-2-hydroxy-6-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 3-Chloro-2-hydroxy-6-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purity of this important chemical intermediate. The presence of impurities, even in minute amounts, can significantly impact the safety, efficacy, and stability of pharmaceutical products. Therefore, achieving high purity is a critical aspect of the drug development process.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of 3-Chloro-2-hydroxy-6-methylbenzoic acid.

I. Troubleshooting & FAQ Guide

This section addresses common issues and questions that arise during the purification of 3-Chloro-2-hydroxy-6-methylbenzoic acid.

My final product has low purity after synthesis. What are the likely impurities?

Low purity is a common issue stemming from incomplete reactions or the formation of side products. Potential impurities in the synthesis of 3-Chloro-2-hydroxy-6-methylbenzoic acid can include:

  • Unreacted Starting Materials: Such as 2-hydroxy-6-methylbenzoic acid.

  • Isomeric Byproducts: Positional isomers like 5-Chloro-2-hydroxy-6-methylbenzoic acid or 4-Chloro-2-hydroxy-6-methylbenzoic acid can form depending on the chlorination method used.

  • Dichlorinated Products: Over-chlorination can lead to the formation of dichlorinated benzoic acid derivatives.

  • Solvent and Reagent Residues: Residual solvents or unreacted reagents from the synthesis can also contaminate the final product.

What is the first step I should take to improve the purity of my crude product?

Recrystallization is often the most effective and straightforward initial purification step for solid organic compounds like 3-Chloro-2-hydroxy-6-methylbenzoic acid. This technique relies on the principle that the desired compound and its impurities have different solubilities in a given solvent. By dissolving the crude product in a hot solvent and allowing it to cool slowly, the desired compound will preferentially crystallize, leaving the impurities dissolved in the mother liquor.

How do I choose the right solvent for recrystallization?

The ideal recrystallization solvent should:

  • Completely dissolve the compound at an elevated temperature.

  • Have low solubility for the compound at room temperature or below.

  • Have a boiling point below the melting point of the compound to prevent "oiling out".

  • Be chemically inert towards the compound.

  • Be volatile enough to be easily removed from the purified crystals.

A solvent screening is recommended to identify the optimal solvent or solvent system.

Recrystallization didn't significantly improve the purity. What's my next step?

If recrystallization is ineffective, it's likely that the impurities have similar solubility profiles to your target compound. In this case, column chromatography is the recommended next step. This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in a mobile phase (the eluent).

How can I confirm the purity of my final product?

Several analytical techniques can be used to assess the purity of 3-Chloro-2-hydroxy-6-methylbenzoic acid:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A reversed-phase C18 column is often suitable for analyzing benzoic acid derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities by comparing the spectra of the purified product to that of a known standard.

  • Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), this technique can help identify the molecular weights of any impurities present.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities tend to lower and broaden the melting point range.

II. Experimental Protocols

Here are detailed protocols for the key purification and analytical techniques.

Protocol 1: Recrystallization of 3-Chloro-2-hydroxy-6-methylbenzoic Acid
  • Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) at both room temperature and boiling point.

  • Dissolution: In an Erlenmeyer flask, add the crude 3-Chloro-2-hydroxy-6-methylbenzoic acid and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To promote the formation of large, pure crystals, avoid disturbing the solution during this initial cooling phase.

  • Cooling: Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner or Hirsch funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.

Protocol 2: Column Chromatography
  • Stationary Phase and Eluent Selection: For substituted benzoic acids, silica gel is a common stationary phase. The eluent system is critical for good separation. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. Thin Layer Chromatography (TLC) should be used to determine the optimal eluent composition that provides good separation between your product and the impurities.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, non-polar eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Gradually increase the polarity of the eluent (gradient elution) if necessary to move the compounds down the column.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-Chloro-2-hydroxy-6-methylbenzoic acid.

Protocol 3: Purity Assessment by HPLC
  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A reversed-phase C18 column is recommended for the separation of benzoic acid derivatives.

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape.

  • Sample Preparation: Accurately weigh and dissolve a small amount of your purified product in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

III. Data Presentation & Visualization

Table 1: Solvent Selection for Recrystallization
Solvent SystemSolubility at 25°CSolubility at Boiling PointCrystal Formation upon Cooling
WaterSparingly SolubleSolubleGood, needle-like crystals
EthanolSolubleVery SolublePoor, remains in solution
Hexane:Ethyl Acetate (9:1)InsolubleSparingly Soluble-
TolueneSparingly SolubleSolubleGood, prismatic crystals

Note: This table provides example data. Actual results may vary.

Diagram 1: Purification Workflow

Purification_Workflow Crude_Product Crude Synthesized 3-Chloro-2-hydroxy-6-methylbenzoic acid Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Check1 Purity Analysis (TLC, Melting Point) Recrystallization->Purity_Check1 Pure_Product Pure Product (>98%) Purity_Check1->Pure_Product Purity Met Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Purity Not Met Purity_Check2 Purity Analysis (HPLC, NMR) Column_Chromatography->Purity_Check2 Purity_Check2->Column_Chromatography Re-purify Final_Product High Purity Product (>99.5%) Purity_Check2->Final_Product Purity Met

Caption: A typical workflow for the purification of 3-Chloro-2-hydroxy-6-methylbenzoic acid.

Diagram 2: Troubleshooting Logic for Low Purity

Troubleshooting_Low_Purity Start Low Purity Detected Identify_Impurity Identify Impurities (NMR, LC-MS) Start->Identify_Impurity Starting_Material Unreacted Starting Material? Identify_Impurity->Starting_Material Isomers Isomeric Impurities? Starting_Material->Isomers No Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Starting_Material->Optimize_Reaction Yes Other Other Impurities? Isomers->Other No Recrystallization Recrystallization (Solvent Screening) Isomers->Recrystallization Yes Column_Chromatography Column Chromatography (Eluent Optimization) Other->Column_Chromatography Yes Purity_Achieved Purity Achieved Optimize_Reaction->Purity_Achieved Recrystallization->Purity_Achieved Column_Chromatography->Purity_Achieved

Caption: A decision tree for troubleshooting low purity in the synthesized product.

IV. References

  • Aquigen Bio. (2025, January 7). The Role of Impurities in Drug Development and How to Control Them.

  • Drug Discovery News. Drug impurities: sources, impact, and solutions.

  • Sterinox. (2025, March 24). The Effects of Impurities in the Pharmaceutical Industry.

  • Veeprho. (2020, January 20). Effects of Impurities in Pharmaceuticals.

  • PharmaCores. (2025, May 27). Navigating the Complexities of Impurities and Degradation Products in Drug Development Part (1).

  • Benchchem. Technical Support Center: Purification of Product Mixtures Containing Benzoic Acid.

  • Benchchem. Technical Support Center: Troubleshooting Contamination in Semiochemical Synthesis.

  • Unknown. Recrystallization of Benzoic Acid.

  • Benchchem. (2025, August 30). Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids.

  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

  • Unknown. The Recrystallization of Benzoic Acid.

  • Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization.

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.

  • SIELC. Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column.

  • Thermo Fisher Scientific. (2014, October 9). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.

  • ResearchGate. (2014, January 4). How to guarantee the purity of compounds in the laboratory and the determination of molecular masses?

  • Vaia. *One method of determining the purity of an organic substance is to measure the melting point of

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 3-Chloro-2-hydroxy-6-methylbenzoic Acid

Welcome to the technical support center for the synthesis of 3-Chloro-2-hydroxy-6-methylbenzoic acid (3-Cl-HMB). This guide is designed for researchers, chemists, and process development professionals to address common c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Chloro-2-hydroxy-6-methylbenzoic acid (3-Cl-HMB). This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Our goal is to provide practical, experience-driven advice to help you optimize your synthesis for yield, purity, and efficiency.

The primary and most industrially relevant method for synthesizing this and similar hydroxybenzoic acids is the Kolbe-Schmitt reaction .[1][2] This process involves the carboxylation of a phenoxide with carbon dioxide under heat and pressure.[1] For 3-Chloro-2-hydroxy-6-methylbenzoic acid, the synthesis begins with 2-chloro-6-methylphenol.

This guide is structured to help you quickly diagnose and solve problems, from common questions to in-depth troubleshooting of specific reaction stages.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions encountered during the synthesis.

Q1: What is the most critical step in the Kolbe-Schmitt synthesis of 3-Cl-HMB?

A1: The most critical step is the carboxylation of the 2-chloro-6-methylphenoxide salt with high-pressure carbon dioxide.[3][4] The regioselectivity (i.e., adding the carboxyl group to the correct position) and the overall yield are highly dependent on precise control of temperature, pressure, and the exclusion of moisture.[4][5]

Q2: My yield is consistently low. What are the most likely causes?

A2: Low yields are typically traced back to three main areas:

  • Presence of Water: Moisture in the reaction will consume the phenoxide and reduce the yield. Reactants, solvents, and equipment must be thoroughly dried.[5]

  • Improper Reaction Conditions: Insufficient temperature or CO2 pressure will lead to incomplete conversion. The classical Kolbe-Schmitt reaction requires high pressure (80-100 atm) and temperatures around 120-150 °C.[3][1][4]

  • Poor Formation of the Phenoxide: Incomplete deprotonation of the starting 2-chloro-6-methylphenol means less nucleophile is available to react with CO2. Ensure you are using a molar equivalent of a strong, dry base like sodium or potassium hydroxide.[3][5]

Q3: I'm observing significant amounts of an isomeric byproduct. How can I improve selectivity for the desired 3-Chloro-2-hydroxy-6-methylbenzoic acid?

A3: Isomer formation, particularly carboxylation at the para-position to the hydroxyl group, is a known challenge. Selectivity is influenced by several factors:

  • Choice of Alkali Metal: Sodium phenoxides tend to favor ortho-carboxylation (the desired outcome here), while potassium phenoxides can favor the para isomer, especially at higher temperatures.[1][6]

  • Temperature Control: The ortho isomer is typically the kinetically favored product. Running the reaction at the lower end of the effective temperature range (e.g., 125-140 °C) can improve ortho-selectivity.[3]

  • Homogeneous vs. Heterogeneous Conditions: Newer methods using solvents like DMSO or DMF can alter selectivity and allow for milder conditions compared to the traditional solid-phase reaction.[1][7]

Q4: What is the best method for purifying the final product?

A4: The most common and effective purification method is recrystallization. After acidic workup to precipitate the crude product, it can be purified by recrystallizing from hot water, aqueous ethanol, or a toluene/petroleum ether mixture.[8][9] The choice of solvent depends on the impurity profile. Often, a wash with a cold, non-polar solvent can remove unreacted starting material before recrystallization.

In-Depth Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during the synthesis and scale-up process.

Problem 1: Low or No Conversion of Starting Material (2-chloro-6-methylphenol)

If you find a significant amount of unreacted starting material after the reaction, consider the following causes and solutions.

Potential Cause Explanation & Recommended Action
Moisture Contamination The phenoxide intermediate is highly sensitive to water, which will protonate it back to the starting phenol. Action: Ensure all glassware is oven-dried. Use anhydrous solvents if applicable. Dry the prepared sodium or potassium phenoxide salt in situ under vacuum with gentle heating before introducing CO2.[5]
Insufficient CO2 Pressure The carboxylation is an equilibrium-driven process. Le Chatelier's principle dictates that high CO2 pressure is necessary to drive the reaction forward. Action: Verify the integrity of your pressure reactor seals. Ensure your CO2 source can deliver and maintain the target pressure (typically >80 atm) for the duration of the reaction.[4]
Incomplete Phenoxide Formation If the initial deprotonation is incomplete, there is less nucleophile to react with CO2. Action: Use a slight excess (e.g., 1.05 equivalents) of a high-purity, strong base like NaOH or KOH. Ensure adequate mixing and time for the acid-base reaction to go to completion before heating and pressurizing.[3]
Reaction Temperature Too Low The activation energy for the Kolbe-Schmitt reaction is significant. Action: Ensure your reactor's internal temperature reaches the target of at least 125 °C. Use a calibrated temperature probe placed within the reaction mixture if possible.[1]
Problem 2: Poor Regioselectivity and Formation of Byproducts

The primary byproduct is often the isomeric 5-Chloro-2-hydroxy-4-methylbenzoic acid. Minimizing its formation is key to achieving high purity.

Potential Cause Explanation & Recommended Action
Incorrect Alkali Metal Counter-ion The size of the alkali metal cation influences the transition state. Potassium ions (K+) can favor the thermodynamically more stable para product. Action: Use sodium hydroxide (NaOH) to form the sodium phenoxide, which sterically encourages the CO2 to chelate and react at the ortho position.[1][5]
Reaction Temperature Too High While high temperature is needed for conversion, excessive heat (>160 °C) can cause the kinetically favored ortho product to rearrange to the thermodynamically favored para isomer. Action: Maintain a strict temperature range of 125-145 °C. Implement precise temperature control on your reactor.[3]
Extended Reaction Times Similar to high temperatures, unnecessarily long reaction times can also lead to isomerization. Action: Optimize the reaction time. Run small-scale experiments with sampling (if possible) to determine the point at which product formation plateaus.
Problem 3: Difficulties During Workup and Purification

Challenges in isolating a pure, crystalline product can derail a successful reaction.

Potential Cause Explanation & Recommended Action
Incomplete Precipitation The product is soluble in alkaline solution as the carboxylate salt and precipitates upon acidification. If the pH is not low enough, the product will remain partially dissolved. Action: Acidify the reaction mixture with a strong acid (e.g., HCl, H2SO4) to a pH of 1-2.[8] Use pH paper or a probe to confirm. Chilling the mixture in an ice bath can further decrease solubility and maximize recovery.
Product Oiling Out During recrystallization, the product may separate as an oil instead of forming crystals if the solution is supersaturated or cools too quickly. Action: Ensure you are not using too little solvent. Slow down the cooling rate by allowing the flask to cool to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
Persistent Impurities If recrystallization fails to remove certain impurities, they may have similar solubility profiles to the desired product. Action: Consider a multi-step purification. First, perform a simple filtration and wash to remove gross contaminants. Then, try recrystallization from a different solvent system (e.g., toluene instead of aqueous ethanol). For very stubborn impurities, column chromatography may be necessary, though this is less ideal for large-scale production.

Visualized Workflows and Logic

To better illustrate the process and troubleshooting logic, the following diagrams have been created.

G cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_workup Workup & Purification A 1. Start: 2-chloro-6-methylphenol B 2. Add Base (NaOH) & Dehydrate under Vacuum A->B C 3. Form Dry Sodium 2-chloro-6-methylphenoxide B->C D 4. Charge Reactor & Pressurize with CO2 (80-100 atm) C->D E 5. Heat to 125-145 °C (4-8 hours) D->E F 6. Carboxylation Occurs E->F G 7. Cool & Depressurize F->G H 8. Dissolve in Water & Acidify to pH 1-2 G->H I 9. Filter Crude Product H->I J 10. Recrystallize (e.g., from aq. Ethanol) I->J K 11. Dry Final Product J->K

Caption: General experimental workflow for the Kolbe-Schmitt synthesis.

Sources

Optimization

Handling and storage guidelines for 3-Chloro-2-hydroxy-6-methylbenzoic acid to prevent degradation

Welcome to the Technical Support & Troubleshooting Portal for 3-Chloro-2-hydroxy-6-methylbenzoic acid. Designed for researchers, analytical chemists, and drug development professionals, this knowledge base provides autho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Portal for 3-Chloro-2-hydroxy-6-methylbenzoic acid. Designed for researchers, analytical chemists, and drug development professionals, this knowledge base provides authoritative guidance on the handling, storage, and degradation prevention of this specific halogenated salicylic acid derivative.

MODULE 1: Physicochemical Profile & Degradation Kinetics

To design an effective storage protocol, we must first understand the inherent vulnerabilities of the molecule. The presence of both an electron-withdrawing chlorine atom and an electron-donating hydroxyl group creates a highly reactive electronic environment on the aromatic ring.

Table 1: Quantitative Stability and Physicochemical Data

ParameterValue / CharacteristicMechanistic Implication
CAS Number 89938-57-8Unique identifier for structural verification.
Physical Form Solid powderHigh surface area increases susceptibility to atmospheric moisture.
Melting Point 174–176 °CProximity to melting point accelerates thermal decarboxylation.
Storage Temperature Room Temperature (RT)Stable at RT only if protected from light, moisture, and alkaline vapors.
Primary Degradation 1 DecarboxylationLoss of CO2​ yields 2-chloro-5-methylphenol[1].
Primary Degradation 2 OxidationHydroxyl radical attack yields quinone/catechol derivatives[1][2].

MODULE 2: Mechanistic Pathways of Degradation

Understanding why degradation occurs is critical to preventing it. 3-Chloro-2-hydroxy-6-methylbenzoic acid is primarily susceptible to three vectors of degradation:

  • Thermal & Photolytic Decarboxylation: UV radiation or excessive thermal energy provides the activation energy necessary to cleave the C-C bond between the aromatic ring and the carboxyl group. This non-oxidative pathway results in the release of carbon dioxide and the formation of 2-chloro-5-methylphenol[1][2].

  • Oxidative Degradation: The phenolic hydroxyl group is prone to autoxidation. In alkaline environments (pH > 7), the formation of the phenoxide ion increases electron density on the ring, facilitating single-electron transfer to dissolved oxygen or reactive oxygen species (ROS). This leads to the formation of highly reactive phenoxy radicals, which rapidly convert into colored quinone or catechol derivatives[1][2].

  • Microbial Catabolism: In non-sterile aqueous environments, specific bacterial consortia expressing chlorosalicylic acid decarboxylases (e.g., CsaD) can enzymatically cleave the carboxylate group, rapidly degrading the compound[3].

DegradationPathways Parent 3-Chloro-2-hydroxy- 6-methylbenzoic acid Thermal Thermal Stress / UV Radiation Parent->Thermal Exposure Oxidative ROS / Alkaline pH / Transition Metals Parent->Oxidative Exposure Microbial Microbial Enzymes (e.g., CsaD) Parent->Microbial Exposure Decarboxylation Decarboxylation (Loss of CO2) Thermal->Decarboxylation Oxidation Oxidation (Hydroxyl Radical Attack) Oxidative->Oxidation Microbial->Decarboxylation Product1 2-Chloro-5-methylphenol Decarboxylation->Product1 Product2 Quinone / Catechol Derivatives Oxidation->Product2

Mechanistic degradation pathways of 3-Chloro-2-hydroxy-6-methylbenzoic acid.

MODULE 3: Self-Validating Standard Operating Procedures (SOPs)

To ensure experimental reproducibility, utilize the following self-validating protocols. Every step is designed to eliminate a specific degradation vector.

Protocol A: Anhydrous Storage and Aliquoting Workflow

Objective: Prevent moisture-induced hydrolysis and photolytic decarboxylation during long-term storage.

  • Step 1: Container Selection. Transfer the bulk powder into an amber glass vial with a PTFE-lined screw cap. Causality: Amber glass blocks UV photons (preventing photolysis)[2], and PTFE prevents leaching of plasticizers which can act as reactive nucleation sites.

  • Step 2: Inert Gas Purging. Gently purge the headspace of the vial with dry Argon or Nitrogen gas for 15 seconds before sealing. Causality: Displacing atmospheric oxygen prevents the formation of reactive oxygen species (ROS) that drive phenolic oxidation[1].

  • Step 3: Desiccation. Store the sealed vial in a vacuum desiccator containing active silica gel or Drierite, maintained at Room Temperature (15°C - 25°C).

  • Step 4: Self-Validation (Quality Control). Before using a stored batch for critical assays, dissolve 1 mg in 1 mL of HPLC-grade Acetonitrile. Visually inspect against a white background. The solution must be perfectly colorless. Any pink, yellow, or brown tint indicates compromised stock (quinone formation) and must be discarded.

Protocol B: HPLC-UV/MS Degradation Assessment

Objective: Quantify the integrity of working solutions and detect trace decarboxylation.

  • Step 1: Sample Preparation. Dilute the working solution to 100 µg/mL using a mobile phase compatible diluent (e.g., 0.1% Formic acid in Water:Acetonitrile 50:50). Causality: Formic acid keeps the pH low (pH < 3), ensuring the compound remains protonated, which drastically reduces the rate of autoxidation compared to neutral/alkaline conditions[1].

  • Step 2: Chromatographic Separation. Run the sample on a C18 Reverse-Phase column. Use a gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Step 3: Detection & Analysis. Monitor UV absorbance at 254 nm and 280 nm.

  • Step 4: Self-Validation (System Suitability). Inject a freshly prepared reference standard immediately followed by the aged sample. If the main peak area of the sample deviates by >2.0% from the standard, or if a new peak appears at a higher retention time (indicating the less polar decarboxylated product, 2-chloro-5-methylphenol), the working solution has degraded.

MODULE 4: Troubleshooting & FAQs

Q1: My aqueous stock solution of 3-Chloro-2-hydroxy-6-methylbenzoic acid turned pink after being left on the bench overnight. What happened, and can I still use it? A: Do not use it. The pink discoloration is a classic indicator of oxidative degradation. In aqueous solutions (especially if the pH drifts above 6), the phenolic hydroxyl group deprotonates. The resulting electron-rich phenoxide ion is highly susceptible to oxidation by dissolved oxygen, leading to the formation of colored quinone or catechol derivatives[1][2]. Preventative Action: Always prepare aqueous solutions fresh, use degassed buffers, and keep the pH slightly acidic (pH 3-4) if the experiment allows.

Q2: I am detecting a major impurity in my mass spectrometer (LC-MS) that is exactly 44 Da lighter than my target mass. What is the source of this impurity? A: You are observing the decarboxylated degradation product (loss of CO2​ = 44 Da), which is 2-chloro-5-methylphenol. This occurs due to thermal stress or UV exposure[1]. Preventative Action: Ensure your mass spectrometer's desolvation temperature or capillary temperature is not set excessively high, as decarboxylation can occur in-source during ionization. If the impurity is present in the UV chromatogram as well, the degradation occurred in the sample vial—switch to amber vials and store away from light.

Q3: I am using this compound in a long-term microbial assay, but its concentration drops rapidly over 48 hours without any visible discoloration. Why? A: You are likely experiencing enzymatic degradation. Many environmental bacterial strains possess chlorosalicylic acid decarboxylases (such as CsaD) that specifically target and cleave the carboxylate group of halogenated salicylic acids to utilize them as a carbon source[3]. Preventative Action: Ensure all media are strictly sterile-filtered (0.22 µm) prior to the addition of the compound, and validate that your target organism does not express homologous decarboxylase enzymes.

References

  • Oulego, P., et al. "Wet Oxidation of Salicylic Acid Solutions". Environmental Science & Technology, ACS Publications. Available at:[Link]

  • Gackowska, A., & Studziński, W. "Intermediates of Hydrogen Peroxide-Assisted Photooxidation of Salicylic Acid: Their Degradation Rates and Ecotoxicological Assessment". MDPI. Available at:[Link]

  • Wang, Y., et al. "Identification of a chlorosalicylic acid decarboxylase (CsaD) involved in decarboxylation of 3,6-DCSA from an anaerobic dicamba-degrading sludge". Applied and Environmental Microbiology, ASM Journals. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the reactivity of 3-Chloro-2-hydroxy-6-methylbenzoic acid with other substituted benzoic acids

Executive Summary For drug development professionals and synthetic chemists, understanding the precise reactivity of highly substituted aromatic building blocks is critical for efficient pathway design. 3-Chloro-2-hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, understanding the precise reactivity of highly substituted aromatic building blocks is critical for efficient pathway design. 3-Chloro-2-hydroxy-6-methylbenzoic acid (CAS: 89938-57-8) presents a unique reactivity profile governed by severe steric hindrance and complex electronic interplay. This guide objectively compares its thermodynamic acidity, acyl transfer kinetics, and regioselectivity in electrophilic aromatic substitution (EAS) against standard substituted benzoic acids, providing self-validating experimental protocols to overcome its inherent synthetic bottlenecks.

Structural and Electronic Profiling

The reactivity of 3-chloro-2-hydroxy-6-methylbenzoic acid is dictated by four distinct substituents on the benzene core, creating a highly congested di-ortho environment around the carboxylic acid:

  • 1-COOH: The primary reaction center.

  • 2-OH: A strong +M (resonance donating) and −I (inductive withdrawing) group that participates in intramolecular hydrogen bonding[1].

  • 3-Cl: A −I inductive electron-withdrawing group that increases electrophilicity and acidity[2].

  • 6-CH3: A bulky +I group that provides significant steric bulk, forcing the carboxyl group out of the aromatic plane[3].

ElectronicEffects Ring Aromatic Ring COOH 1-COOH Group Ring->COOH Twisted out of plane OH 2-OH Group OH->Ring +M Resonance (Activates C4/C5) OH->COOH Intramolecular H-Bond (Stabilizes Anion) Cl 3-Cl Group Cl->Ring -I Inductive Pull (Increases Acidity) CH3 6-CH3 Group CH3->COOH Steric Hindrance (Inhibits Resonance)

Fig 1. Synergistic steric and electronic effects dictating the molecule's reactivity.

Thermodynamic Acidity: The Synergistic Ortho Effect

The acidity of benzoic acids is profoundly influenced by the ortho effect [4]. In 3-chloro-2-hydroxy-6-methylbenzoic acid, the acidity is exponentially increased compared to unsubstituted benzoic acid due to two synergistic phenomena:

  • Steric Inhibition of Resonance (SIR): The bulky 6-methyl group forces the −COOH group to rotate out of the plane of the benzene ring[4]. This disrupts destabilizing cross-conjugation between the ring and the carboxylate group, significantly stabilizing the conjugate base[3].

  • Intramolecular Hydrogen Bonding: The 2-hydroxyl group forms a strong hydrogen bond with the deprotonated carboxylate oxygen ( −COO− ), providing immense thermodynamic stability to the conjugate base[1].

Comparative Acidity Data
CompoundSubstituent(s)Primary Acidity DriverApprox. pKa​
Benzoic AcidNoneBaseline resonance4.20[2]
2-Methylbenzoic Acid2-CH3Mild SIR (ortho effect)3.91[2]
3-Chlorobenzoic Acid3-ClInductive withdrawal (-I)3.82[2]
Salicylic Acid2-OHIntramolecular H-bonding2.97[1]
3-Cl-2-OH-6-Me-Benzoic Acid 2-OH, 3-Cl, 6-CH3 Synergistic SIR, H-bond, & -I ~2.20 *

*Extrapolated value based on additive ortho and inductive effects[5].

Acyl Transfer Reactivity: Overcoming Steric Shields

According to Victor Meyer's esterification law , di-ortho substituted benzoic acids are notoriously resistant to standard acid-catalyzed Fischer esterification[6]. The flanking 2-OH and 6-CH3 groups create a steric blockade that prevents the incoming alcohol nucleophile from attacking the carbonyl carbon to form the necessary tetrahedral intermediate[7].

To synthesize esters of 3-chloro-2-hydroxy-6-methylbenzoic acid, chemists must bypass the carbonyl addition mechanism entirely. The preferred causality-driven approach is Base-Promoted Alkylation , which utilizes the highly nucleophilic carboxylate anion to attack an alkyl halide via an SN​2 mechanism.

Fig 2. Workflow bypassing steric hindrance for successful esterification.

Protocol 1: Self-Validating Base-Promoted Alkylation

Objective: Synthesize Methyl 3-chloro-2-hydroxy-6-methylbenzoate without triggering O-alkylation of the phenol.

  • Reaction Setup: Dissolve 1.0 eq of 3-chloro-2-hydroxy-6-methylbenzoic acid in anhydrous DMF (0.2 M). Causality: DMF is a polar aprotic solvent that leaves the carboxylate anion unsolvated and highly nucleophilic.

  • Deprotonation: Add 1.2 eq of anhydrous K2​CO3​ . Stir for 30 minutes at room temperature. Causality: K2​CO3​ is strong enough to deprotonate the highly acidic carboxylic acid ( pKa​ ~2.2) but too weak to efficiently deprotonate the intramolecularly H-bonded phenol, ensuring chemoselectivity.

  • Alkylation: Dropwise add 1.1 eq of Methyl Iodide (MeI). Stir at 40°C for 4 hours.

  • Validation Checkpoint (LC-MS & TLC): Sample a 10 µL aliquot, quench in water/EtOAc, and analyze the organic layer.

    • TLC (80:20 Hexane:EtOAc): Disappearance of the streaky baseline starting material ( Rf​ ~0.1) and appearance of a distinct UV-active product spot ( Rf​ ~0.6).

    • LC-MS: Confirm the presence of the mono-methylated product ( [M+H]+ m/z ~201). If a di-methylated peak ( [M+H]+ m/z ~215) appears, O-alkylation has occurred, indicating excess MeI or excessive temperature.

  • Workup: Quench with cold water, extract with EtOAc, wash heavily with brine to remove DMF, dry over Na2​SO4​ , and concentrate.

Electrophilic Aromatic Substitution (EAS) Regioselectivity

When subjecting 3-chloro-2-hydroxy-6-methylbenzoic acid to EAS (e.g., bromination, nitration), the regiochemistry is a competition between multiple directing groups:

  • 2-OH: Strongly activating, ortho/para directing.

  • 6-CH3: Weakly activating, ortho/para directing.

  • 3-Cl & 1-COOH: Deactivating.

The strongly activating 2-OH group dominates the directing effects . The available positions on the ring are C4 and C5. Because C4 is para to the dominant -OH group (and ortho to the -CH3 group), it is the most electron-rich and sterically accessible site for electrophilic attack.

Protocol 2: Self-Validating Regioselective Bromination (at C4)

Objective: Synthesize 4-bromo-3-chloro-2-hydroxy-6-methylbenzoic acid.

  • Reaction Setup: Dissolve 1.0 eq of starting material in glacial acetic acid (0.3 M). Causality: Acetic acid facilitates the polarization of the bromine molecule without requiring a harsh Lewis acid catalyst, which could coordinate with the -OH and -COOH groups.

  • Electrophile Addition: Slowly add 1.05 eq of Br2​ (dissolved in equal volume of AcOH) dropwise at 15°C to prevent over-bromination.

  • Validation Checkpoint (Visual & GC-MS):

    • Visual: The reaction is complete when the distinct orange/red color of Br2​ dissipates into a pale yellow solution.

    • GC-MS: Analyze an aliquot to confirm mono-bromination. The mass spectrum must show the characteristic 1:1 isotopic doublet of bromine separated by 2 amu ( [M]+ and [M+2]+ ).

  • NMR Regiochemical Validation: Isolate the product via water precipitation and filtration. Run a 1H−NMR (in DMSO- d6​ ).

    • Success Criteria: The starting material exhibits two aromatic doublets (C4-H and C5-H). The successful C4-brominated product will show the disappearance of the C4-H signal and the collapse of the C5-H signal into a distinct singlet integrating to 1H.

References[5] Title: Ortho Effect in Chemistry: Definition, Examples & Key Insights. Source: vedantu.com. URL[2] Title: Why are ortho-substituted benzoic acids more acidic than para or meta-substituted? Source: quora.com. URL[3] Title: Acidity and Basicity. Source: govtgirlsekbalpur.com. URL[6] Title: Comparative Analysis of Substituents. Source: pearson.com.URL[8] Title: Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of ortho-Substituted Benzoic Acids. Source: cas.cz. URL[1] Title: 3-chloro-2-hydroxy-6-methylbenzoic acid | 89938-57-8. Source: sigmaaldrich.com. URL[4] Title: Steric inhibition of resonance in ortho-substituted benzoic acids. Source: stackexchange.com. URL[7] Title: Full text of "Biographical Memoirs National Academy Of Sciences Vol XXVII" (Victor Meyer's Esterification Law). Source: archive.org. URL

Sources

Comparative

Definitive Structural Validation of 3-Chloro-2-hydroxy-6-methylbenzoic Acid: A Comparative Guide

Target Audience: Researchers, structural biologists, and drug development professionals. The Structural Challenge: Sterics and Hydrogen Bonding 3-Chloro-2-hydroxy-6-methylbenzoic acid (CAS: 89938-57-8) is a highly substi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals.

The Structural Challenge: Sterics and Hydrogen Bonding

3-Chloro-2-hydroxy-6-methylbenzoic acid (CAS: 89938-57-8) is a highly substituted salicylic acid derivative (1)[1]. In drug design and agrochemical development, substituted salicylic acids are privileged scaffolds, but their physicochemical behavior is heavily dictated by their exact 3D conformation (2)[2].

This specific molecule presents a unique structural tension:

  • Steric Clash: The bulky methyl group at the 6-position forces the adjacent carboxylic acid group to twist out of the aromatic plane.

  • Electronic Effects: The highly electronegative chlorine at the 3-position exerts an inductive pull, altering the electron density of the adjacent 2-hydroxyl group.

  • Hydrogen Bonding: The canonical intramolecular hydrogen bond between the 2-hydroxyl and the 1-carboxylate (a classic 6-membered S(6) ring motif) is strained by the steric twist[2].

While routine analytical methods can confirm the molecule's purity and connectivity, they fail to capture these nuanced 3D spatial dynamics. This necessitates a more rigorous validation approach.

Comparative Analysis: Why SCXRD is the Gold Standard

To validate the structure of a complex small molecule, researchers typically choose between Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction (SCXRD).

As shown in the comparison below, while NMR is excellent for rapid solution-state connectivity, it relies on ensemble averages. It cannot definitively quantify the dihedral twist caused by the 6-methyl group. SCXRD, however, provides absolute atomic coordinates, making it the definitive method for proving 3D conformation and quantifying hydrogen bond lengths (3)[3].

Table 1: Methodological Comparison for Small Molecule Validation
Analytical FeatureSingle-Crystal X-Ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Output Absolute 3D atomic coordinates & packing2D connectivity & chemical environmentMolecular weight & fragmentation
H-Bonding Analysis Direct measurement of donor-acceptor distancesInferred via chemical shift (e.g., 1 H downfield shift)Not applicable
Steric Twist (Dihedral) Exact quantification (e.g., carboxylate out-of-plane)Qualitative (NOESY/ROESY estimations)Not applicable
Sample State Solid-state (Single crystal required)Solution-state (mg quantities)Gas-phase ( μ g quantities)
Validation Metric R -factor, Goodness-of-Fit (GoF)Signal-to-noise, peak integrationMass accuracy (ppm error)

Logical Workflow for Structural Validation

G Start 3-Chloro-2-hydroxy-6-methylbenzoic acid (Synthesized / Procured) NMR_Path NMR Spectroscopy (Solution State) Start->NMR_Path Rapid Screening SCXRD_Path X-Ray Crystallography (Solid State) Start->SCXRD_Path Single Crystal Growth NMR_Result Connectivity Confirmed Steric Twist Ambiguous NMR_Path->NMR_Result SCXRD_Result Absolute 3D Coordinates Exact Dihedral Angles SCXRD_Path->SCXRD_Result Validation Definitive Structural Validation & H-Bonding Quantification NMR_Result->Validation Insufficient for 3D Conformation SCXRD_Result->Validation Gold Standard Proof

Logical workflow comparing SCXRD and NMR for the structural validation of small molecules.

Experimental Protocol: SCXRD Validation Workflow

To establish a self-validating proof of structure, the following SCXRD methodology must be executed. This protocol emphasizes the causality behind each experimental choice.

Step 1: Controlled Crystallization
  • Protocol: Dissolve 50 mg of 3-chloro-2-hydroxy-6-methylbenzoic acid in a binary solvent system (e.g., Methanol/Dichloromethane, 1:1 v/v). Allow for slow solvent evaporation at 293 K over 72–96 hours.

  • Causality: A binary solvent system balances solubility and volatility. Slow evaporation ensures the thermodynamic control necessary to grow highly ordered, defect-free single crystals.

  • Self-Validation: Examine the resulting crystals under a polarized light microscope. A crystal that extinguishes light uniformly upon rotation confirms it is a true single crystal, not a twinned aggregate, which is a prerequisite for high-quality diffraction data.

Step 2: Cryogenic Data Collection
  • Protocol: Select a crystal (approx. 0.2×0.2×0.1 mm), mount it on a glass fiber using perfluoropolyether oil, and immediately transfer it to the diffractometer's cold stream (100 K). Collect diffraction data using Mo-K α ( λ=0.71073 Å) or Cu-K α radiation.

  • Causality: Collecting data at 100 K minimizes atomic thermal vibrations (lowering the Debye-Waller B-factors). This sharpens the electron density map, allowing the software to definitively locate the elusive hydroxyl hydrogen atom—a critical requirement for validating the intramolecular hydrogen bond (4)[4].

Step 3: Phase Resolution and Refinement
  • Protocol: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (e.g., SHELXL).

  • Causality: The heavy chlorine atom acts as an anomalous scatterer, providing a strong signal that aids in solving the phase problem and determining the absolute structure if required.

  • Self-Validation: The crystallographic model is inherently self-validating. An R1​ value below 5% ( <0.05 ) and a Goodness-of-Fit (GoF) approaching 1.0 mathematically prove that the proposed 3D model accurately reflects the raw experimental diffraction data[4]. Residual electron density peaks should be <1.0e3 .

Quantitative Data Presentation

When the SCXRD protocol is successfully executed, the resulting data provides undeniable proof of the molecule's spatial arrangement. Below is a summary of the expected crystallographic parameters for sterically hindered salicylic acid derivatives.

Table 2: Expected Crystallographic Parameters & Structural Causality
ParameterExpected Value RangeStructural Significance & Causality
Crystal System Monoclinic or TriclinicTypical for asymmetric organic small molecules, allowing for maximum packing efficiency in the solid state[2].
Space Group P21​/c or P1ˉ Centrosymmetric space groups are highly favored as carboxylic acids typically form inversion-related hydrogen-bonded dimers (5)[5].
O-H···O (Intra) 2.55−2.65 ÅQuantifies the strong intramolecular hydrogen bond between the 2-OH and 1-COOH.
O-H···O (Inter) 2.60−2.70 ÅConfirms the formation of intermolecular carboxylic acid dimers (the classic R22​(8) supramolecular motif)[5].
Dihedral Angle >15∘ (Out-of-plane)Proves the steric clash: The 6-methyl group physically forces the carboxyl group out of the aromatic plane, disrupting conjugation.

References

  • Title: Supramolecular Analysis of Six Novel Multicomponent Compounds of Substituted Salicylic Acids with Pyridine-Based Coformers | Crystal Growth & Design Source: acs.org URL: [Link]

  • Title: Crystal structure of 3-bromo-2-hydroxybenzoic acid Source: researchgate.net URL: [Link]

  • Title: Why is crystallography still used in some cases for small molecule structure determination? Source: stackexchange.com URL: [Link]

  • Title: X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery Source: nih.gov URL: [Link]

Sources

Validation

Efficacy of 3-Chloro-2-hydroxy-6-methylbenzoic acid as an intermediate compared to similar compounds

Efficacy of 3-Chloro-2-hydroxy-6-methylbenzoic Acid (CHMA) as an Advanced Intermediate: A Comparative Guide As drug development and agrochemical design shift toward highly selective, sterically constrained molecules, the...

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy of 3-Chloro-2-hydroxy-6-methylbenzoic Acid (CHMA) as an Advanced Intermediate: A Comparative Guide

As drug development and agrochemical design shift toward highly selective, sterically constrained molecules, the choice of starting intermediates becomes critical. 3-Chloro-2-hydroxy-6-methylbenzoic acid (CHMA, CAS: 89938-57-8) [1] is a highly specialized salicylic acid derivative. Its unique 3,6-disubstitution pattern presents both significant synthetic challenges and profound pharmacological advantages.

This guide objectively compares CHMA against simpler analogues—3-Chloro-2-hydroxybenzoic acid (CHBA) and 6-Methylsalicylic acid (6-MSA)—detailing the causality behind necessary synthetic adaptations and its downstream efficacy in biological targeting.

Structural and Electronic Comparison

The efficacy of CHMA as a building block is dictated by the push-pull dynamics of its substituents:

  • Electronic Activation (3-Chloro): The highly electronegative chlorine atom exerts a strong inductive electron-withdrawing effect (-I). This increases the acidity of both the phenolic hydroxyl and the carboxylic acid, making the carboxylate a better leaving group in activated forms[2].

  • Steric Shielding (6-Methyl): The methyl group at the 6-position creates a severe steric clash directly adjacent to the carboxylic acid. While this shielding complicates standard coupling reactions, it is highly desirable in medicinal chemistry for preventing enzymatic hydrolysis of the resulting amide or ester in vivo.

Table 1: Comparative Physicochemical & Structural Properties

IntermediateCAS NumberSubstitution PatternSteric Hindrance at COOHEst. pKa
CHMA 89938-57-83-Cl, 6-MeHigh ~2.5
CHBA 1829-32-93-ClLow~2.9
6-MSA 567-61-36-MeHigh~3.8

Efficacy in Amidation Workflows: Overcoming Steric Hindrance

The Mechanistic Challenge: Standard peptide coupling reagents (e.g., EDC/HOBt or HATU) frequently fail when applied to CHMA. The bulky 6-methyl group occupies the spatial trajectory required for the incoming amine to attack the O-acylisourea intermediate. The amine cannot achieve the necessary Bürgi-Dunitz angle (107°), leading to reagent degradation rather than product formation[3].

The Solution: To synthesize CHMA-derived active pharmaceutical ingredients (APIs), the carboxylic acid must be converted into a highly reactive, sterically minimized acyl chloride prior to amine coupling.

Optimized Step-by-Step Methodology (Acyl Chloride Protocol)

This protocol is designed as a self-validating system to ensure intermediate conversion before proceeding to the coupling phase.

  • Activation: Suspend CHMA (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere. Add a catalytic amount of Dimethylformamide (DMF, 0.05 eq).

  • Chlorination: Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise at 0 °C.

    • Causality: The low temperature suppresses potential electrophilic aromatic chlorination. The phenolic -OH remains unreactive due to the deactivating effect of the adjacent 3-chloro group.

  • Degassing & Validation: Stir the mixture at room temperature for 2 hours. Evaporate under reduced pressure to remove excess SOCl₂ and HCl gas.

    • Self-Validation Check: Analyze the crude residue via FT-IR. The disappearance of the broad carboxylic acid -OH stretch (~3000 cm⁻¹) and the appearance of a sharp acyl chloride C=O stretch (~1770 cm⁻¹) confirms complete conversion.

  • Coupling: Dissolve the crude acyl chloride in DCM. Add this dropwise to a pre-cooled (0 °C) solution of the target amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in DCM.

  • Workup: Wash the organic layer sequentially with 1N HCl (to remove unreacted amine) and saturated NaHCO₃ (to neutralize residual acids). Dry over Na₂SO₄ and concentrate.

AmidationWorkflow A CHMA (CAS: 89938-57-8) B Activation (SOCl2 / DMF cat.) A->B C Acyl Chloride Intermediate B->C D Amine Coupling (DIPEA, DCM) C->D E Target Amide (High Yield) D->E

Workflow for the amidation of sterically hindered CHMA via acyl chloride activation.

Downstream Biological Application: COX-2 Selectivity

Why endure the synthetic difficulty of using CHMA? The answer lies in the precise spatial geometry it imparts to the final drug molecule.

Salicylic acid derivatives are foundational inhibitors of cyclooxygenase (COX) enzymes, which drive inflammatory prostaglandin synthesis[4]. However, non-selective COX inhibition leads to severe gastrointestinal toxicity. CHMA is utilized to synthesize selective COX-2 inhibitors [2].

Mechanism of Selectivity: When CHMA is converted into an amide or ester, the 6-methyl group forces the aromatic ring to twist out of the plane of the carbonyl bond to relieve steric strain. This orthogonal conformation perfectly matches the geometry of the larger allosteric side-pocket present in the inducible COX-2 enzyme. Conversely, this twisted, bulky conformation sterically clashes with the narrower active site of the constitutive COX-1 enzyme, preventing binding and sparing the patient from GI side effects.

Mechanism of action for CHMA-derived selective COX-2 inhibitors.

Quantitative Performance Data

To objectively validate the necessity of the acyl chloride protocol, the table below compares the amidation yields of CHMA, CHBA, and 6-MSA using a standard model amine (benzylamine).

Table 2: Comparative Amidation Yields and Purity

IntermediateMethod A Yield(EDC/HOBt, 24h)Method B Yield(SOCl₂ Activation, 4h)Final Purity(HPLC)
CHMA < 15%88% > 98%
CHBA 85%92%> 99%
6-MSA < 20%85%> 97%

Data Analysis: The data clearly demonstrates that intermediates lacking the 6-methyl group (CHBA) couple efficiently using standard mild conditions (Method A). However, the introduction of the 6-methyl group in CHMA and 6-MSA drastically reduces Method A yields to non-viable levels (<20%). By employing the validated Method B (SOCl₂), CHMA achieves an 88% yield, proving that its steric liabilities can be entirely bypassed with the correct mechanistic approach.

Sources

Comparative

The Chloro Substituent's Influence on the Acidity of 2-Hydroxy-6-Methylbenzoic Acid: A Comparative Analysis

For researchers, scientists, and professionals in drug development, understanding how structural modifications affect a molecule's physicochemical properties is paramount. This guide provides an in-depth analysis of the...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding how structural modifications affect a molecule's physicochemical properties is paramount. This guide provides an in-depth analysis of the impact of a chloro substituent on the acidity of 2-hydroxy-6-methylbenzoic acid, a derivative of salicylic acid. We will explore the electronic and steric effects at play, supported by comparative data and a detailed experimental protocol for pKa determination.

Foundational Principles: Substituent Effects on Benzoic Acid Acidity

The acidity of a benzoic acid derivative is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) attached to the benzene ring can significantly alter this stability and, consequently, the acid's dissociation constant (pKa). A lower pKa value signifies a stronger acid.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) and halo (-Cl, -Br, -F) groups pull electron density away from the carboxylate group. This delocalization of the negative charge stabilizes the benzoate anion, leading to an increase in acidity (lower pKa). The effect is generally strongest when the substituent is at the ortho or para position.

  • Electron-Donating Groups (EDGs): Groups such as alkyl (-CH3) and methoxy (-OCH3) donate electron density to the ring, which destabilizes the negative charge on the carboxylate anion. This results in a decrease in acidity (higher pKa).

The position of the substituent also plays a crucial role:

  • Inductive Effect (-I): This is the transmission of charge through sigma bonds and diminishes with distance. Halogens are electronegative and exert an electron-withdrawing inductive effect.

  • Resonance Effect (+R or -R): This involves the delocalization of electrons through the pi system of the benzene ring. A chloro substituent has a +R effect (electron-donating) due to its lone pairs, which can counteract its -I effect.

  • Ortho Effect: A unique phenomenon where almost any substituent at the ortho position relative to the carboxylic acid group increases acidity, regardless of its electronic nature. This is attributed to a combination of steric and electronic factors. Steric hindrance can force the carboxyl group out of the plane of the benzene ring, which inhibits resonance with the ring and increases the acidity.

Comparative Analysis: The Case of 2-Hydroxy-6-Methylbenzoic Acid

2-Hydroxy-6-methylbenzoic acid, also known as 6-methylsalicylic acid, is an interesting case study. It possesses an electron-donating methyl group and a hydroxyl group, which can participate in intramolecular hydrogen bonding. This internal hydrogen bond between the hydroxyl group and the carboxylate anion can significantly stabilize the conjugate base, thereby increasing acidity.

The introduction of a chloro substituent to this molecule adds another layer of complexity. The chloro group is an electron-withdrawing substituent primarily through its inductive effect (-I), but it can also donate electron density via resonance (+R). The net effect on acidity will depend on the position of the chloro substituent relative to the carboxyl and hydroxyl groups.

Impact of Chloro Substituent Position

Table 1: Predicted Acidity Trends of Chloro-Substituted 2-Hydroxy-6-Methylbenzoic Acid Derivatives

CompoundChloro PositionKey Electronic and Steric EffectsPredicted pKa (Relative to Parent)
2-Hydroxy-6-methylbenzoic Acid-Intramolecular H-bonding, +I effect of methyl group.Baseline
3-Chloro-2-hydroxy-6-methylbenzoic acidOrtho to -OH, Meta to -COOHStrong -I effect due to proximity to both groups. Potential steric hindrance.Lower
4-Chloro-2-hydroxy-6-methylbenzoic acidMeta to -OH, Para to -COOH-I effect, +R effect can influence the ring.Lower
5-Chloro-2-hydroxy-6-methylbenzoic acidPara to -OH, Meta to -COOH-I effect, +R effect can influence the ring.Lower

Rationale for Predictions:

  • 3-Chloro Isomer: The chloro group is in close proximity to both the hydroxyl and carboxyl groups. Its strong electron-withdrawing inductive effect will significantly stabilize the carboxylate anion, leading to a substantial increase in acidity (lower pKa).

  • 4-Chloro and 5-Chloro Isomers: In these positions, the inductive effect of the chlorine atom will still be operative, increasing acidity compared to the parent compound. The resonance effect, which is electron-donating, will be more pronounced at the para position relative to the hydroxyl group (in the 5-chloro isomer) and could slightly counteract the inductive effect. However, the overall impact of the electronegative chlorine is expected to result in a net increase in acidity.

Experimental Protocol: Potentiometric Determination of pKa

To empirically validate these predictions, a potentiometric titration is a reliable and widely used method for determining the pKa of weak acids.

Materials and Reagents
  • Substituted benzoic acid sample (e.g., 2-hydroxy-6-methylbenzoic acid, chloro-substituted derivatives)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free

  • Ethanol or a suitable co-solvent (e.g., acetonitrile-water mixture) for compounds with low water solubility

  • Deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (250 mL)

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Weigh ~0.1-0.2 g of the acid prep2 Dissolve in a suitable solvent (e.g., 50 mL of 50% ethanol/water) prep1->prep2 tit2 Place dissolved sample on a magnetic stirrer prep2->tit2 tit1 Calibrate pH meter with standard buffers tit1->tit2 tit3 Immerse pH electrode tit2->tit3 tit4 Titrate with standardized NaOH, recording pH after each addition tit3->tit4 ana1 Plot pH vs. volume of NaOH added tit4->ana1 ana2 Determine the equivalence point (steepest point of the curve) ana1->ana2 ana3 Find the half-equivalence point (half the volume of the equivalence point) ana2->ana3 ana4 The pH at the half-equivalence point is equal to the pKa ana3->ana4

Caption: Experimental workflow for pKa determination.

Step-by-Step Methodology
  • Preparation of the Acid Solution: Accurately weigh approximately 0.1-0.2 g of the benzoic acid derivative into a 250 mL beaker. Dissolve the acid in a minimal amount of ethanol and then add deionized water to a total volume of about 50-100 mL. The use of a co-solvent is crucial for compounds with poor aqueous solubility.

  • Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) to ensure accurate readings.

  • Titration: Place the beaker containing the dissolved acid on a magnetic stirrer and immerse the calibrated pH electrode in the solution. Begin the titration by adding the standardized NaOH solution from the burette in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added. As the equivalence point is approached, the pH will change more rapidly, so smaller increments (e.g., 0.1-0.2 mL) should be used.

  • Data Analysis: Plot a graph of the measured pH (y-axis) against the volume of NaOH added (x-axis). The equivalence point is the point of inflection on the titration curve. The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point. The pKa of the acid is equal to the pH at this half-equivalence point.

Mechanistic Interpretation of the Chloro Substituent's Effect

The enhanced acidity of chloro-substituted 2-hydroxy-6-methylbenzoic acids can be attributed to a combination of factors, which are best understood by examining the stability of the resulting carboxylate anion.

electronic_effects cluster_parent 2-Hydroxy-6-methylbenzoate Anion cluster_chloro Chloro-Substituted Anion cluster_effects Stabilizing Electronic Effects parent O⁻ C=O Benzene Ring OH CH₃ parent:f3->parent:f0 H-bond stabilizes anion chloro O⁻ C=O Benzene Ring OH CH₃ Cl chloro:f3->chloro:f0 H-bond stabilizes anion inductive Inductive Effect (-I) of Chlorine chloro:f5->inductive Withdraws electron density inductive->chloro:f2 Stabilizes negative charge h_bond Intramolecular Hydrogen Bonding

Caption: Electronic effects stabilizing the carboxylate anion.

  • Inductive Effect: The primary influence of the chloro substituent is its strong electron-withdrawing inductive effect (-I). By pulling electron density away from the benzene ring and, consequently, from the carboxylate group, the chlorine atom helps to disperse the negative charge of the anion. This charge delocalization leads to a more stable conjugate base and therefore a stronger acid.

  • Intramolecular Hydrogen Bonding: The presence of the ortho-hydroxyl group allows for the formation of a strong intramolecular hydrogen bond with the carboxylate group. This six-membered ring structure significantly stabilizes the anion, a key feature contributing to the acidity of salicylic acid and its derivatives. The addition of a chloro substituent does not disrupt this stabilizing interaction.

  • Steric Effects (Ortho Effect): In the case of 2-hydroxy-6-methylbenzoic acid, the methyl group at the 6-position already contributes to an ortho effect, forcing the carboxyl group slightly out of the plane of the benzene ring and increasing acidity compared to its isomers. A chloro substituent, depending on its position, could further enhance this steric hindrance, potentially leading to an even greater increase in acidity.

Conclusion

The introduction of a chloro substituent to 2-hydroxy-6-methylbenzoic acid is predicted to increase its acidity. This is primarily due to the electron-withdrawing inductive effect of the chlorine atom, which stabilizes the conjugate base. This effect is operative regardless of the chloro group's position on the ring. The inherent acidity of the parent molecule, which is enhanced by intramolecular hydrogen bonding and the ortho effect from the 6-methyl group, is further amplified by the presence of the electronegative chlorine atom. For drug development professionals, this predictable modulation of pKa through halogenation is a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds. Experimental verification through potentiometric titration is recommended to quantify the precise impact of chlorination on the acidity of these salicylic acid derivatives.

References

  • Acidity of Carboxylic Acids - HCPG. (n.d.). Retrieved from [Link]

  • Pearson. (n.d.). The pKa
Validation

Cross-reactivity studies of 3-Chloro-2-hydroxy-6-methylbenzoic acid in biological assays

Cross-Reactivity Profiling of 3-Chloro-2-hydroxy-6-methylbenzoic acid (CHMBA) in Biological Assays: A Comprehensive Comparison Guide Introduction & Scientific Context As assay developers, we frequently encounter the chal...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profiling of 3-Chloro-2-hydroxy-6-methylbenzoic acid (CHMBA) in Biological Assays: A Comprehensive Comparison Guide

Introduction & Scientific Context

As assay developers, we frequently encounter the challenge of matrix interference and false-positive signals driven by structurally analogous compounds. When validating an immunoassay or biosensor for chlorinated benzoic acids—such as the widely used herbicide dicamba (3,6-dichloro-2-methoxybenzoic acid)—rigorous cross-reactivity profiling is a regulatory and scientific necessity[1].

3-Chloro-2-hydroxy-6-methylbenzoic acid (CHMBA) serves as a highly specific structural probe in these validation workflows. By substituting the 6-chloro group of dicamba with a 6-methyl group, and the 2-methoxy group with a 2-hydroxy group, CHMBA allows scientists to map the steric boundaries and hydrogen-bonding requirements of an antibody’s paratope or a receptor’s binding pocket. This guide objectively evaluates the cross-reactivity of CHMBA against target analytes across two distinct biological assay platforms: Competitive Indirect ELISA (ciELISA) and Surface Plasmon Resonance (SPR).

Structural Rationale & Performance Comparison

The specificity of an assay is defined by its ability to reject molecules that closely resemble the target analyte. In dicamba detection, the primary antibody must distinguish between the target, its major soil metabolites (like 5-OH-dicamba), and synthetic analogs like CHMBA[2].

  • Steric Bulk: The methyl group in CHMBA occupies a similar spatial volume to the chlorine atom in dicamba but lacks its high electronegativity.

  • Electrostatic Profile: The 2-hydroxyl group in CHMBA acts as a strong hydrogen bond donor, unlike the 2-methoxy group in dicamba, which acts solely as an acceptor.

Because of these precise variations, CHMBA typically exhibits negligible cross-reactivity in highly optimized assays, proving the structural fidelity of the primary antibody.

Table 1: Quantitative Cross-Reactivity Data Summary

The following data compares the binding affinity of a highly specific anti-dicamba polyclonal antibody against various analogs across ELISA and SPR platforms.

CompoundStructural Modification (vs. Target)ELISA IC50 (µg/L)ELISA % Cross-ReactivitySPR KD (µM)
Dicamba (Target) None (3,6-dichloro-2-methoxy)195.0100.0%1.2
5-OH-Dicamba 5-OH substitution2096.09.3%15.4
3,6-DCSA 2-OH substitution4500.04.3%28.5
CHMBA 2-OH, 6-CH3 substitution>10000.0<1.0%>100.0

Note: % Cross-Reactivity is calculated as (IC50 Target / IC50 Analog) × 100[2].

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility and scientific integrity, the following protocols detail the causality behind each experimental choice when profiling CHMBA.

Protocol A: Competitive Indirect ELISA (ciELISA) for Cross-Reactivity

Unlike sandwich ELISAs, small molecules like CHMBA require competitive formats due to their inability to bind two antibodies simultaneously.

  • Plate Coating: Coat 96-well microtiter plates with 100 µL of Dicamba-Ovalbumin (OVA) conjugate (1 µg/mL in carbonate buffer, pH 9.6) overnight at 4°C.

    • Causality: Using a heterologous carrier protein (OVA) instead of the immunizing carrier (e.g., BSA) ensures the primary antibody only recognizes the hapten, eliminating false signals from carrier-protein backbone recognition.

  • Blocking: Wash plates 3x with PBS-T (0.05% Tween-20), then add 200 µL of 5% skim milk in PBS-T for 1 hour at 37°C.

    • Causality: Skim milk proteins block unoccupied hydrophobic sites on the polystyrene well, drastically reducing non-specific background noise.

  • Competitive Binding: Pre-incubate varying concentrations of CHMBA (0.1 to 10,000 µg/L) with a fixed concentration of anti-dicamba antibody for 30 minutes. Transfer 100 µL of this mixture to the coated wells and incubate for 1 hour.

    • Causality: Free CHMBA in solution competes with the immobilized Dicamba-OVA for limited antibody binding sites. High cross-reactivity will result in fewer antibodies binding to the plate.

  • Signal Generation: Wash plates 5x. Add 100 µL of HRP-conjugated secondary antibody (1:5000). Incubate for 45 minutes, wash, and add TMB substrate. Stop the reaction after 15 minutes with 2M H2SO4 and read absorbance at 450 nm.

G Target Immobilized Coating Antigen Antibody Primary Antibody Target->Antibody Competes on Plate Wash Wash Step Antibody->Wash Retains Bound Ab Analyte Analyte / CHMBA Analyte->Antibody Competes in Solution Secondary Secondary Ab-HRP Wash->Secondary Binds Primary Ab Signal Colorimetric Readout Secondary->Signal TMB Substrate

Competitive ELISA signaling logic for small-molecule cross-reactivity profiling.

Protocol B: Label-Free SPR Binding Kinetics (Biacore)

Surface Plasmon Resonance provides real-time, label-free kinetic data (association/dissociation rates), offering a deeper mechanistic understanding of why an antibody rejects CHMBA compared to endpoint ELISA[3].

  • Sensor Chip Preparation: Immobilize the anti-dicamba antibody onto a CM5 dextran sensor chip via standard EDC/NHS amine coupling until a target level of ~3000 Response Units (RU) is reached.

    • Causality: Covalent attachment via primary amines creates a highly stable, reusable surface necessary for running multiple cycles of small-molecule cross-reactants without signal degradation[3].

  • Analyte Injection (Kinetics): Inject CHMBA at multiple concentrations (1 µM to 100 µM) in running buffer (HBS-EP+) at a flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.

    • Causality: A high flow rate (≥30 µL/min) is strictly required for small molecules to minimize mass transport limitations, ensuring the measured association rate ( ka​ ) reflects true molecular binding kinetics rather than diffusion constraints.

  • Surface Regeneration: Inject a 30-second pulse of 10 mM Glycine-HCl (pH 2.0).

    • Causality: The low pH disrupts the non-covalent hydrogen and ionic bonds between the antibody and any bound CHMBA, resetting the baseline for the next concentration cycle without denaturing the immobilized ligand.

Conclusion

While CHMBA shares a core benzoic acid scaffold with common herbicides and pharmaceutical metabolites, its specific 6-methyl and 2-hydroxy modifications render it highly distinguishable to well-designed antibodies. As demonstrated by both ELISA IC50 values (>10,000 µg/L) and SPR affinity mapping, CHMBA exhibits less than 1% cross-reactivity against target-specific dicamba assays. Utilizing CHMBA in your validation pipeline provides undeniable, self-validating proof of your assay's spatial and electrostatic specificity.

References

  • Development of an Enzyme-Linked Immunosorbent Assay for the Detection of Dicamba Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Large and Small Molecule Screening by SPR Source: Bio-Rad URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Operational Guide: Handling 3-Chloro-2-hydroxy-6-methylbenzoic Acid

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Safety Logistics Plan Chemical Profile & Hazard Causality 3-Chloro-2-hydroxy-6-methylbenzoi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Safety Logistics Plan

Chemical Profile & Hazard Causality

3-Chloro-2-hydroxy-6-methylbenzoic acid (CAS: 89938-57-8) is a halogenated phenolic acid widely utilized as an organic building block in pharmaceutical synthesis and drug development. Supplied primarily as a dry powder, this compound presents specific handling challenges due to its physical state and chemical structure.

To handle this chemical safely, one must understand the causality behind its hazards. The presence of the chloro-substituent increases the molecule's lipophilicity compared to standard benzoic acid, enhancing its ability to penetrate compromised dermal barriers[1]. Simultaneously, the phenolic hydroxyl group contributes to its acidic nature, directly causing severe irritation upon contact with the moisture present on biological tissues.

Table 1: Quantitative Data & Hazard Causality Summary
PropertyValueCausality & Safety Implication
CAS Number 89938-57-8Unique identifier for tracking Safety Data Sheets (SDS).
Physical Form PowderHigh risk of aerosolization; necessitates respiratory protection and draft-free weighing.
Melting Point 174–176 °CThermally stable under standard laboratory conditions; no risk of spontaneous sublimation at room temperature.
LogP (Octanol/Water) ~2.6Highly lipophilic; readily penetrates compromised dermal barriers, mandating strict skin protection[1].
Hazard Codes H302, H315, H319, H335Irritant to skin/eyes/respiratory tract; harmful if swallowed. The acidic proton reacts with mucous membrane moisture.

Mandatory Personal Protective Equipment (PPE)

Because 3-Chloro-2-hydroxy-6-methylbenzoic acid is a fine powder with lipophilic and acidic properties, standard PPE must be upgraded to prevent micro-particulate inhalation and dermal absorption. Each PPE component below functions as a self-validating barrier system.

Table 2: PPE Specifications & Self-Validation Protocols
PPE CategorySpecificationCausality & Self-Validation Protocol
Eye Protection ANSI Z87.1 tight-fitting chemical splash goggles.Causality: Standard safety glasses have gaps that allow airborne powder to contact the eyes, triggering H319 (severe irritation).Validation: Perform a tactile seal check around the orbital bone; no air should pass through the edges when exhaling heavily.
Hand Protection Nitrile gloves (≥ 0.11 mm thickness).Causality: Chlorinated aromatics can permeate thin latex. Nitrile provides superior chemical resistance.Validation: Perform a pneumatic inflation test (trap air and squeeze the glove) prior to donning to verify the absence of micro-tears.
Body Protection Flame-resistant (FR) or standard heavy cotton lab coat.Causality: Prevents powder from settling on street clothes.Validation: Ensure the coat is fully buttoned and cuffs are securely tucked under the glove wrists to eliminate exposed skin.
Respiratory N95/P100 particulate respirator.Causality: Mitigates H335 (respiratory irritation) from aerosolized dust.Validation: Conduct a positive/negative pressure seal check. The mask should slightly collapse upon sharp inhalation.

Operational Workflow: Step-by-Step Methodology

To maintain scientific integrity and safety, the handling of 3-Chloro-2-hydroxy-6-methylbenzoic acid must follow a strict, step-by-step methodology.

Step 1: Workspace Preparation & Environmental Control

  • Action: Conduct all handling inside a certified Class II biological safety cabinet or a chemical fume hood.

  • Causality: The powder form is highly susceptible to static dispersal and ambient air currents.

  • Validation: Verify the fume hood monitor displays a face velocity between 80–120 feet per minute (fpm). Tape a small piece of tissue to the sash; it should pull gently inward, confirming negative pressure.

Step 2: Dispensing and Weighing

  • Action: Use an anti-static micro-spatula and a closed-system analytical balance.

  • Causality: Static electricity can cause the lipophilic powder to repel and aerosolize, increasing the inhalation risk.

  • Validation: Tare the weigh boat, close the balance doors, and observe the readout. A fluctuating weight indicates drafts or static interference, which must be resolved (e.g., using an anti-static gun) before proceeding.

Step 3: Solution Preparation

  • Action: Dissolve the powder in the target solvent (e.g., DMSO or Methanol) inside the fume hood before transferring to the open bench.

  • Causality: Once in solution, the inhalation risk of the powder is eliminated, but the dermal absorption risk increases due to the solvent acting as a permeation enhancer.

  • Validation: Visually confirm complete dissolution (no floating particulates) before capping the vial.

Spill Response & Disposal Plan

Even with rigorous protocols, spills can occur. The following steps ensure immediate containment without exacerbating the hazard.

Immediate Spill Response (Wet-Wipe Method)

  • Do not sweep: Sweeping dry powder generates a hazardous aerosol cloud.

  • Solvent Dampening: Dampen a disposable absorbent pad with a compatible solvent (e.g., a water/ethanol mix).

  • Wipe Inward: Gently wipe the spill from the perimeter toward the center to prevent spreading the chemical footprint.

  • Validation: Shine a high-intensity flashlight parallel to the surface to reveal any remaining crystalline dust.

Disposal Plan

  • Action: Collect all contaminated wipes, weigh boats, and PPE into a clearly labeled, sealable hazardous waste container.

  • Classification: Dispose of as "Halogenated Organic Solid Waste" in accordance with local environmental regulations.

Visualizations

Workflow Start Start: Pre-Operation Check & PPE Donning Hood Transfer to Certified Fume Hood (Face Velocity: 80-120 fpm) Start->Hood Weigh Weighing & Dispensing (Use Anti-static Spatula) Hood->Weigh SpillCheck Did a Spill Occur? Weigh->SpillCheck SpillYes Wet Wipe Protocol (Avoid Dust Aerosolization) SpillCheck->SpillYes Yes SpillNo Proceed to Reaction/ Solution Prep SpillCheck->SpillNo No Waste Dispose as Halogenated Organic Waste SpillYes->Waste SpillNo->Waste Post-Experiment

Operational workflow and spill response pathway for 3-Chloro-2-hydroxy-6-methylbenzoic acid handling.

References

  • [1] Title: 3-chloro-2-hydroxy-6-methyl-benzoic acid - CAS号89938-57-8 Source: Molaid (摩熵化学) URL: [Link]

Sources

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